molecular formula C10H10O2 B13900407 1-Phenoxybut-3-en-2-one

1-Phenoxybut-3-en-2-one

Cat. No.: B13900407
M. Wt: 162.18 g/mol
InChI Key: YSBCNSPSLYEHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxybut-3-en-2-one is a chemical building block that features both an α,β-unsaturated ketone and a phenoxy functional group. This structure suggests its potential utility as a versatile Michael acceptor in organic synthesis, allowing for carbon-carbon bond formation with various nucleophiles . Compounds of this class are of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing carbonyl group conjugated with the carbon-carbon double bond makes it a potential intermediate for the synthesis of more complex molecules, including heterocycles and polymers . Researchers value this scaffold for developing structure-activity relationships in drug discovery, as similar enone systems are found in compounds with evaluated biological profiles . This product is intended for chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-phenoxybut-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7H,1,8H2

InChI Key

YSBCNSPSLYEHMZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)COC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Application of 1-Phenoxybut-3-en-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Phenoxybut-3-en-2-one (C₁₀H₁₀O₂)

Introduction & Chemical Identity

This compound is a highly reactive α,β-unsaturated ketone (enone) featuring a phenoxy ether linkage at the α'-position. In advanced organic synthesis and drug development, it serves as a critical bifunctional building block. The electron-deficient terminal alkene acts as a potent Michael acceptor and dienophile, while the phenoxy group can participate in directed photochemical arylations or serve as a modular linker in medicinal chemistry[1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical diagrams, providing field-proven methodologies that address the inherent instability of terminal enones.

Mechanistic Causality in Synthetic Design

The synthesis of terminal enones is notoriously prone to side reactions, specifically over-alkylation and auto-polymerization.

The Direct Acylation Challenge: Reacting phenoxyacetyl chloride directly with a vinyl Grignard reagent often leads to double addition, forming unwanted tertiary alcohols. Furthermore, the high reactivity of the resulting vinyl ketone makes it susceptible to polymerization if the reaction temperature is not strictly controlled.

The Weinreb Amide Solution: To establish a self-validating, high-yield system, the optimal route involves converting phenoxyacetic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide) prior to Grignard addition[2]. The causality behind this choice lies in chelation control: the bidentate coordination of the magnesium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable 5-membered cyclic intermediate. This prevents the collapse of the tetrahedral intermediate until the aqueous acidic workup, strictly limiting the reaction to mono-alkylation and preserving the terminal olefin.

Synthesis_Workflow SM Phenoxyacetic Acid Step1 CDI, N,O-Dimethylhydroxylamine CH2Cl2, 0 °C to RT SM->Step1 Int Weinreb Amide Intermediate Step1->Int Prevents over-activation Step2 Vinylmagnesium Bromide THF, 0 °C Int->Step2 Prod This compound Step2->Prod Chelation control prevents double alkylation

Fig 1. Weinreb amide-mediated synthesis of this compound.

Experimental Protocols

Phase 1: Synthesis of 2-Phenoxy-N-methoxy-N-methylacetamide
  • Activation: Dissolve phenoxyacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C and add 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) portion-wise.

    • Expertise Note: CDI is chosen over thionyl chloride (SOCl₂) because it activates the carboxylic acid without generating strongly acidic HCl byproducts, which could prematurely cleave the phenoxy ether linkage.

  • Amidation: After CO₂ evolution ceases (approx. 30 min), add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv). Stir at room temperature for 12 hours.

  • Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the stable Weinreb amide.

Phase 2: Grignard Addition to this compound
  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the reaction vessel strictly to 0 °C using an ice-water bath.

  • Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.1 equiv) over 30 minutes[2].

    • Expertise Note: Maintaining 0 °C is critical. It prevents the thermally induced polymerization of the nascent vinyl ketone while ensuring a sufficient kinetic rate for the Grignard addition.

  • Self-Validating Quench: Monitor the reaction via Thin Layer Chromatography (TLC). The starting Weinreb amide is UV-active, but the target enone uniquely stains bright yellow/brown with basic KMnO₄ due to the terminal olefin. Once the starting material is consumed, quench slowly with cold saturated aqueous NH₄Cl. The acidic quench collapses the stable tetrahedral intermediate to release the target enone.

  • Isolation: Extract with diethyl ether. Avoid concentrating to dryness under high heat. Store the neat oil at -20 °C or keep it as a stock solution in a non-polar solvent to prevent auto-polymerization.

Quantitative Characterization Data

Verification of the synthesized this compound is achieved through a combination of NMR, IR, and High-Resolution Mass Spectrometry (HRMS). The table below summarizes the standardized analytical benchmarks for this scaffold.

Analytical MethodParameter / ShiftAssignment / Description
¹H NMR (400 MHz, CDCl₃)δ 6.90 – 7.35 (m, 5H)Aromatic phenoxy protons
δ 6.55 (dd, J = 17.5, 10.5 Hz, 1H)Internal vinyl proton (-C(=O)-CH=)
δ 6.38 (dd, J = 17.5, 1.5 Hz, 1H)Terminal vinyl proton (trans to internal)
δ 5.92 (dd, J = 10.5, 1.5 Hz, 1H)Terminal vinyl proton (cis to internal)
δ 4.75 (s, 2H)Methylene protons (Ph-O-CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ 195.2Carbonyl carbon (C=O)
δ 157.8, 129.6, 121.5, 114.6Aromatic carbons
δ 132.4, 129.1Vinyl carbons (-CH=CH₂)
δ 71.3Methylene carbon (-CH₂-O-)
IR (ATR, cm⁻¹)1685, 1615, 1220C=O (ketone), C=C (alkene), C-O-C (ether)
HRMS (ESI-TOF)m/z calcd for C₁₀H₁₁O₂ [M+H]⁺ 163.0754Found: 163.0751

Downstream Applications & Mechanistic Pathways

Heteroatom-Directed Photoarylation

This compound is historically significant in the total synthesis of complex alkaloids. A. G. Schultz et al. pioneered the use of this enone in heteroatom-directed photoarylation[1]. Upon UV irradiation, the enone undergoes an intramolecular photocyclization. The phenoxy oxygen directs the regiochemistry of the transient diradical/zwitterionic intermediate, facilitating C-C bond formation to generate the polycyclic frameworks found in lycoramine and morphine skeletons.

Synthesis of COX-2 Inhibitors

In modern drug development, this compound is a validated intermediate for synthesizing (methylsulfonyl)phenyl-2-(5H)-furanones, which are highly potent and selective COX-2 inhibitors[3]. The enone functions as the Michael acceptor in a thiazolium-catalyzed Stetter reaction. The catalyst generates an active umpolung intermediate from 4-(methylthio)benzaldehyde, which undergoes conjugate addition into the enone. This precisely installs the 1,4-diketone framework required for subsequent acid-catalyzed cyclization into the active furanone pharmacophore.

COX2_Pathway Enone This compound Stetter Thiazolium Catalyst, NEt3 Stetter Reaction Enone->Stetter Aldehyde 4-(Methylthio)benzaldehyde Aldehyde->Stetter Diketone 1,4-Diketone Intermediate Stetter->Diketone Umpolung Addition Cyclization Acid-Catalyzed Cyclization & Oxidation Diketone->Cyclization COX2 COX-2 Inhibitor (Furanone Core) Cyclization->COX2 Pharmacophore generation

Fig 2. This compound in COX-2 inhibitor synthesis via Stetter reaction.

References

  • Title: Cyclic trex1 inhibitors (US20210015829A1)
  • Title: (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors (US6020343A)
  • Title: Heteroatom-directed photoarylation. Synthesis of the lycoramine and morphine skeletons (A. G. Schultz et al., J. Am. Chem. Soc. 1978, 100, 7, 2150–2162) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comprehensive Spectroscopic Profiling and Synthesis of 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Mechanistic Context

1-Phenoxybut-3-en-2-one (Chemical Formula: C₁₀H₁₀O₂) is a highly versatile


-aryloxy-

-unsaturated ketone. In advanced organic synthesis and drug development, this structural motif is a critical precursor for heteroatom-directed photoarylation—commonly known as the Schultz cyclization. By exploiting the excited-state reactivity of the conjugated system, researchers can construct complex, cis-fused polycyclic frameworks such as benzofurans, which are core scaffolds in morphine and lycoramine alkaloid analogs .

Understanding the precise spectroscopic signatures (NMR, IR, MS) of this compound is essential for validating synthetic intermediates and tracking photochemical cascade reactions in real-time.

Experimental Methodology: Self-Validating Synthesis

Direct Grignard addition to phenoxyacetyl chloride often leads to over-alkylation, yielding tertiary alcohols as unwanted byproducts. To establish a self-validating, high-fidelity protocol, the synthesis is routed through a Weinreb amide intermediate. The stable chelate formed by the Weinreb amide prevents the collapse of the tetrahedral intermediate until aqueous acidic workup, ensuring exclusive formation of the target enone.

Step-by-Step Protocol
  • Amidation Activation: Dissolve phenoxyacetic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) portion-wise at 0 °C. Stir for 1 h to form the active acyl imidazole. Causality: CDI is chosen over thionyl chloride to prevent the cleavage of the acid-sensitive ether linkage.

  • Weinreb Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv). Stir at room temperature for 12 h. Isolate via standard aqueous workup (1 M HCl, then saturated NaHCO₃) to yield 2-phenoxy-N-methoxy-N-methylacetamide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool strictly to 0 °C. Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv). Causality: Maintaining 0 °C controls the exotherm and suppresses competitive enolization of the

    
    -protons.
    
  • Quenching & Workup: After 2 h, quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Causality: A mild, buffered quench breaks the magnesium chelate, releasing the target enone without promoting base-catalyzed polymerization of the terminal vinyl group.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield this compound as a pale yellow oil.

SynthesisWorkflow A Phenoxyacetic Acid B Weinreb Amide Intermediate A->B 1. CDI, CH2Cl2 2. HN(OMe)Me·HCl, NEt3 C This compound B->C VinylMgBr, THF 0 °C, then NH4Cl (aq)

Synthetic workflow of this compound via a Weinreb amide intermediate.

Spectroscopic Profiling

To confirm the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is employed . The data below represents the established analytical standards for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are heavily influenced by the anisotropic effects of the phenyl ring and the electron-withdrawing nature of the conjugated carbonyl group.

Causality in ¹H NMR: The methylene protons (C1-H) appear as a sharp singlet at


 4.68 ppm due to the combined deshielding effects of the adjacent oxygen atom and the carbonyl group. The internal alkene proton (C3-H) is highly deshielded (

6.45 ppm) because it is

to the carbonyl oxygen, experiencing resonance depletion of electron density.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) | Position | Chemical Shift (


, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| :--- | :--- | :--- | :--- | :--- | :--- |
| C1-H  | 4.68 | Singlet (s) | - | 2H | -O-CH₂ -C=O |
| C3-H  | 6.45 | Doublet of doublets (dd) | 17.5, 10.5 | 1H | -C(=O)-CH =CH₂ |
| C4-H (trans) | 6.35 | Doublet of doublets (dd) | 17.5, 1.5 | 1H | =CH₂  (trans to C=O) |
| C4-H (cis) | 5.90 | Doublet of doublets (dd) | 10.5, 1.5 | 1H | =CH₂  (cis to C=O) |
| Ar-H (ortho) | 6.92 | Doublet (d) | 8.0 | 2H | Phenyl o-protons |
| Ar-H (para) | 7.01 | Triplet (t) | 7.5 | 1H | Phenyl p-proton |
| Ar-H (meta) | 7.30 | Triplet (t) | 8.0 | 2H | Phenyl m-protons |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Chemical Shift (


, ppm) | Assignment | Structural Rationale |
| :--- | :--- | :--- |
| 194.5  | C2 (C=O) | Conjugated ketone carbonyl carbon. |
| 157.8  | Ar-C (ipso) | Deshielded by direct attachment to the electronegative oxygen. |
| 130.2  | C4 (=CH₂) | Terminal alkene carbon, slightly deshielded by conjugation. |
| 129.6  | Ar-C (meta) | Standard aromatic carbon shift. |
| 128.5  | C3 (-CH=) | Internal alkene carbon. |
| 121.8  | Ar-C (para) | Shielded relative to meta due to resonance from phenoxy oxygen. |
| 114.6  | Ar-C (ortho) | Strongly shielded by ortho-resonance donation from oxygen. |
| 71.4  | C1 (-CH₂-) | Aliphatic carbon bound to oxygen and adjacent to carbonyl. |
Infrared (IR) Spectroscopy

The IR spectrum validates the functional group architecture. The carbonyl stretch is shifted to a lower wavenumber (~1685 cm⁻¹) compared to an isolated aliphatic ketone (~1715 cm⁻¹) due to conjugation with the vinyl group, which weakens the C=O double bond character.

Table 3: Key IR Absorptions (ATR, neat)

Wavenumber (cm⁻¹) Peak Intensity Assignment
3065, 3030 Weak Aromatic and vinylic C-H stretching
2925, 2855 Weak Aliphatic C-H stretching (-CH₂-)
1685 Strong Conjugated C=O stretching
1615 Medium C=C stretching (vinyl group)
1595, 1495 Strong Aromatic C=C bending
1240 Strong Asymmetric C-O-C stretching (aryl alkyl ether)
1060 Medium Symmetric C-O-C stretching

| 755, 690 | Strong | Out-of-plane C-H bending (mono-substituted benzene) |

Mass Spectrometry (MS)

Electron Ionization (EI-MS, 70 eV) provides structural confirmation through characteristic fragmentation. The molecular ion [M]⁺• at m/z 162 is typically weak due to the facile cleavage of the bonds adjacent to the carbonyl and ether oxygen.

Causality of Fragmentation: The dominant fragmentation pathway is


-cleavage adjacent to the carbonyl group. Cleavage between C1 and C2 yields the resonance-stabilized phenoxymethyl cation (m/z 107) and the acryloyl cation (m/z 55). Another diagnostic peak is m/z 94, corresponding to the phenol radical cation, generated via a hydrogen transfer mechanism (McLafferty-type rearrangement) from the alkene to the phenoxy oxygen.

Table 4: EI-MS Fragmentation Data

m/z Relative Abundance (%) Ion Assignment Mechanism of Formation
162 < 10 [M]⁺• Molecular ion

| 107 | 100 | [Ph-O-CH₂]⁺ |


-cleavage at C1-C2 bond (Base Peak) |
| 94  | 45 | [Ph-OH]⁺• | H-transfer and C-O bond cleavage |
| 77  | 35 | [Ph]⁺ | Loss of formaldehyde from m/z 107 |
| 69  | 20 | [M - PhO]⁺ | Loss of phenoxy radical |
| 55  | 60 | [O≡C-CH=CH₂]⁺ | 

-cleavage at C1-C2 bond |

MSFragmentation M Molecular Ion [M]⁺• m/z 162 F1 [Ph-O-CH2]⁺ m/z 107 M->F1 α-cleavage (C1-C2) F2 [O≡C-CH=CH2]⁺ m/z 55 M->F2 α-cleavage (C1-C2) F3 [Ph-OH]⁺• m/z 94 M->F3 H-transfer / Cleavage F4 [Ph]⁺ m/z 77 F1->F4 - CH2O

Primary EI-MS fragmentation pathways for this compound.

References

  • Schultz, A. G.; Lucci, R. D.; Fu, W. Y.; Berger, M. H.; Erhardt, J.; Hagmann, W. K. "Heteroatom Directed Photoarylation. Synthetic Potential of the Heteroatom Oxygen." Journal of the American Chemical Society, 1978, 100(7), 2150–2162. URL:[Link]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. "Structure Determination of Organic Compounds." Springer Berlin, Heidelberg, 2009. URL:[Link]

Technical Guide: 1-Phenoxybut-3-en-2-one – Structural Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-phenoxybut-3-en-2-one , a specialized vinyl ketone intermediate used in the synthesis of heterocyclic pharmacophores and covalent inhibitors. Characterized by its high reactivity as a Michael acceptor, this compound serves as a critical building block for furanones and benzothiazoles, notably in the development of COX-2 inhibitors. This document details its chemical identity, validated synthetic protocols, reaction mechanisms, and safety handling procedures for research applications.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

The compound is an


-unsaturated ketone featuring a phenoxy group at the 

position. Its reactivity is dominated by the electron-deficient alkene (vinyl group) conjugated with the carbonyl, making it a potent electrophile.
PropertySpecification
IUPAC Name This compound
Common Name Phenoxymethyl vinyl ketone
CAS Number 66613-51-2
Molecular Formula C

H

O

Molecular Weight 162.19 g/mol
SMILES C=CC(=O)COc1ccccc1
InChIKey YSBCNSPSLYEHMZ-UHFFFAOYSA-N
Structural Pharmacophore

The molecule consists of three distinct functional zones:

  • Vinyl Ketone (Warhead): A Michael acceptor capable of covalent bond formation with nucleophiles (e.g., cysteine thiols).

  • Ether Linkage: Provides rotational freedom and hydrogen bond acceptance.

  • Phenyl Ring: A hydrophobic tail that facilitates binding affinity in protein pockets.

Part 2: Synthetic Methodologies

Primary Synthesis Route: Oxidation of Allylic Alcohol

The most reliable laboratory-scale synthesis involves the oxidation of the precursor alcohol, 1-phenoxybut-3-en-2-ol (CAS 6052-66-0). This method avoids the polymerization issues common with direct acylation of vinyl species.

Precursor Preparation
  • Reagents: Phenoxyacetaldehyde + Vinylmagnesium bromide.

  • Conditions: THF, -78°C to 0°C.

  • Yield: Typically 75-85%.

Oxidation Protocol (Swern or DMP)

The oxidation of the alcohol to the ketone must be performed under mild conditions to prevent isomerization or polymerization of the sensitive vinyl group.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent: Dissolve Dess-Martin Periodinane (DMP) (1.2 equiv) in anhydrous DCM (0.3 M).

  • Addition: Add a solution of 1-phenoxybut-3-en-2-ol (1.0 equiv) in DCM dropwise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes).
    
  • Quench: Dilute with Et

    
    O, then add a 1:1 mixture of saturated NaHCO
    
    
    
    and Na
    
    
    S
    
    
    O
    
    
    . Stir vigorously until layers separate clearly.
  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Isolation: Flash chromatography (neutral alumina or silica) to yield the pure oil. Note: Store at -20°C to prevent polymerization.

Alternative Route: Mannich Base Elimination

For larger scales, the Mannich reaction of phenoxyacetone is utilized.

  • Mannich Reaction: Phenoxyacetone + Formaldehyde + Dimethylamine

    
    
    
    
    
    -amino ketone.
  • Quaternization: Treat with Methyl Iodide (MeI).

  • Elimination: Mild base treatment (NaHCO

    
    ) yields this compound via Hofmann elimination.
    

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic workflow from commercially available phenol derivatives to the target vinyl ketone.

SynthesisWorkflow Phenol Phenol (Starting Material) Aldehyde Phenoxyacetaldehyde Phenol->Aldehyde Alkylation Alcohol 1-Phenoxybut-3-en-2-ol (CAS 6052-66-0) Aldehyde->Alcohol Grignard Target This compound (CAS 66613-51-2) Alcohol->Target Oxidation Step1 ClCH2CHO / K2CO3 Step2 VinylMgBr / THF (-78°C) Step3 DMP Oxidation (DCM, 0°C)

Figure 1: Step-wise synthetic pathway transforming phenol precursors into the target vinyl ketone via Grignard addition and mild oxidation.

Part 4: Mechanism of Action & Applications

Covalent Inhibition (Michael Addition)

This compound acts as a "warhead" in medicinal chemistry. The electrophilic


-carbon of the vinyl group is susceptible to nucleophilic attack by thiol groups (cysteine residues) in proteins.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of a cysteine residue attacks the terminal carbon (C4) of the vinyl group.

  • Enolate Formation: The double bond shifts, pushing electrons onto the oxygen.

  • Tautomerization: The enol tautomerizes back to the ketone, resulting in a stable thioether adduct.

Heterocycle Synthesis

As cited in patent literature (e.g., US6020343A), this compound is a key intermediate for synthesizing:

  • Furanones: Via cyclization with thiazolium catalysts.

  • Benzothiazoles: Via condensation reactions.[1]

  • COX-2 Inhibitors: The phenoxy-ketone scaffold serves as a template for anti-inflammatory agents.

MechanismAction Target This compound (Electrophile) Transition Enolate Intermediate Target->Transition Bond Formation Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->Target Michael Addition (Attack at C4) Adduct Stable Thioether Adduct (Covalent Modification) Transition->Adduct Tautomerization

Figure 2: Mechanism of covalent protein modification via Michael addition of a cysteine thiol to the vinyl ketone warhead.

Part 5: Safety & Handling

Warning: Vinyl ketones are potent alkylating agents and lachrymators.

Hazard ClassDescriptionPrecaution
Lachrymator Causes severe eye irritation and tearing.Work exclusively in a fume hood. Wear goggles.
Skin Sensitizer Can cause allergic contact dermatitis.Double-glove (Nitrile). Wash immediately upon contact.
Instability Prone to polymerization at RT.Store at -20°C. Add stabilizer (e.g., BHT) if stored long-term.

References

  • Schultz, A. G., Lucci, R. D., Fu, W. Y., Berger, M. H., Erhardt, J., & Hagmann, W. K. (1978).[2][3] Heteroatom-directed photoarylation. Synthetic potential of the heteroatom-oxygen bond. Journal of the American Chemical Society, 100(7), 2150–2162.

  • Black, C., et al. (2000). United States Patent US6020343A: (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors. Google Patents.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 250464, 1-Phenylbut-3-en-2-ol (Precursor). Retrieved from PubChem.[4]

  • ChemSrc. (2025).[5] Phenoxymethyl vinyl ketone (CAS 66613-51-2) Entry.

Sources

Predicted Biological Activity of Phenoxy-Substituted Vinyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

This technical guide analyzes the pharmacophore of phenoxy-substituted vinyl ketones (PVKs) . While vinyl ketones are well-established Michael acceptors known for their covalent modification of cysteine residues, the incorporation of a phenoxy moiety introduces specific physicochemical alterations—primarily lipophilicity modulation and steric extension—that refine their biological selectivity. This guide details the predicted reactivity, mechanism of action, and experimental protocols required to validate these "soft" electrophiles as potential therapeutic agents, particularly in oncology (cytotoxicity) and anti-inflammatory pathways (Nrf2 activation).

Part 1: Structural Basis & Reactivity Profile

The core scaffold consists of an


-unsaturated ketone linked to a phenoxy-substituted aryl ring. The biological activity is governed by two distinct domains:
  • The Warhead (Vinyl Ketone): A "soft" electrophile that preferentially reacts with "soft" nucleophiles (sulfhydryl groups of cysteine) via 1,4-Michael addition.

  • The Recognition Element (Phenoxy Group):

    • Lipophilicity (

      
      ):  The phenoxy group significantly increases hydrophobicity, enhancing membrane permeability and allowing the molecule to bury itself into hydrophobic pockets of target proteins (e.g., tubulin, Keap1).
      
    • Electronic Modulation: As an electron-donating group (via resonance), the phenoxy ether linkage can modulate the electrophilicity of the conjugated system, potentially tuning the reactivity to avoid indiscriminate toxicity (the "Goldilocks" reactivity zone).

Predicted Reactivity (In Silico)

Before synthesis, reactivity should be modeled using Density Functional Theory (DFT). The key predictive metric is the Global Electrophilicity Index (


) .
ParameterDefinitionPredictive Value for PVKs
HOMO-LUMO Gap Energy difference between orbitals.A lower gap suggests higher reactivity toward nucleophiles.
Chemical Hardness (

)
Resistance to charge transfer.PVKs are "soft" (

is low), predicting high selectivity for thiols (GSH, Cys) over amines (Lys, DNA).
LogP Partition coefficient.Phenoxy substitution typically raises LogP by ~1.5–2.0 units, predicting higher intracellular accumulation compared to simple phenyl vinyl ketones.
Part 2: Mechanism of Action (The "Why")

The primary biological activity of PVKs is Covalent Inhibition . The mechanism follows a specific cascade, often targeting the Keap1-Nrf2 pathway (anti-inflammatory/cytoprotective) or Tubulin polymerization (cytotoxicity).

The Signaling Pathway

The vinyl ketone moiety alkylates reactive cysteines (e.g., Cys151 in Keap1). This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to accumulate and translocate to the nucleus.

Nrf2_Pathway PVK Phenoxy Vinyl Ketone (Electrophile) Keap1 Keap1 (Cys151-SH) PVK->Keap1 Michael Addition Adduct Keap1-PVK Adduct (Conformation Change) Keap1->Adduct Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Normal State: Binds Adduct->Nrf2_Cyto Releases Ubiquitin Ubiquitination (Blocked) Nrf2_Cyto->Ubiquitin Normal State: Degradation Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE Antioxidant Response Element (DNA Binding) Nrf2_Nucl->ARE Heterodimerization Genes Target Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 1: Mechanism of Action for Phenoxy Vinyl Ketones via the Keap1-Nrf2 Pathway. The electrophilic warhead covalently modifies Keap1, triggering the antioxidant response.

Part 3: Experimental Protocols (The "How")

To validate the predicted activity, a rigorous experimental workflow is required. This moves from chemical synthesis to in chemico validation, and finally in vitro screening.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Bioactivity Mannich Mannich Base Synthesis Elimination Beta-Elimination (Release Vinyl Ketone) Mannich->Elimination Heat/Base GSH GSH Trapping Assay (Reactivity) Elimination->GSH Pure Compound MTT MTT Assay (Cytotoxicity) GSH->MTT If Reactivity Confirmed Stability Plasma Stability (t1/2) Western Western Blot (HO-1/Nrf2 Levels) MTT->Western Mechanism Check

Figure 2: Experimental workflow for validating phenoxy-substituted vinyl ketones, moving from prodrug synthesis to biological readout.

Protocol 1: Synthesis via Mannich Base Elimination

Vinyl ketones are often unstable. The most reliable method is to synthesize the Mannich base hydrochloride first, which acts as a stable prodrug, releasing the vinyl ketone under physiological conditions or basic workup.

  • Reagents: Acetophenone derivative (Phenoxy-substituted), Paraformaldehyde, Dimethylamine hydrochloride, Ethanol, conc. HCl.

  • Procedure:

    • Reflux the acetophenone, paraformaldehyde, and amine salt in ethanol with a catalytic amount of HCl for 2–4 hours.

    • Precipitate the Mannich base hydrochloride by adding acetone or ether.

    • Elimination (To generate Vinyl Ketone): Dissolve the Mannich base in water; adjust pH to >9 using

      
      . Extract the liberated vinyl ketone immediately with DCM.
      
  • Self-Validation: Confirm structure via

    
    -NMR. Look for the characteristic vinyl doublet of doublets (dd) pattern between 
    
    
    
    6.0–7.5 ppm.
Protocol 2: Glutathione (GSH) Trapping Assay

This assay confirms the compound is a Michael acceptor and predicts intracellular thiol depletion.

  • Preparation: Prepare a 10 mM stock of the PVK in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix PVK and GSH in a 1:10 ratio (pseudo-first-order kinetics). Incubate at 37°C.

  • Measurement: At time points (0, 15, 30, 60 min), analyze aliquots via HPLC-MS.

  • Readout: Look for the disappearance of the parent PVK peak and the appearance of the PVK-GSH adduct mass (Parent Mass + 307 Da).

  • Validation Criterion: A half-life (

    
    ) of 15–120 minutes typically correlates with effective drug-like covalent binding. 
    
    
    
    min implies excessive reactivity (toxicity);
    
    
    hours implies inactivity.
Part 4: Therapeutic Potential & Toxicity Data[1]

The following table summarizes predicted biological outcomes based on the substitution pattern of the phenoxy ring.

Phenoxy Substitution (

)
Predicted LogPReactivity (

)
Predicted Biological Outcome
Unsubstituted (

)
3.2ModerateBaseline cytotoxicity. Moderate Nrf2 inducer.
4-Fluoro (

)
3.4HighMetabolic Stability: Blocked para-oxidation. High potency.
4-Methoxy (

)
3.1LowReduced Reactivity: Electron donation lowers electrophilicity. Lower toxicity, potentially higher selectivity.
4-Nitro (

)
3.3Very HighHigh Toxicity: Strong electron withdrawal increases Michael acceptor strength drastically. Likely off-target effects.
4-tert-Butyl 4.8ModerateMembrane Anchor: High lipophilicity may trap compound in membranes; potential for lower cytosolic availability.
References
  • Mechanism of Vinyl Ketone Reactivity

    • Title: Molecular Mechanisms of the Conjug

      
      -Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases.[1]
      
    • Source: Toxicological Sciences, Oxford Academic.
    • URL:[Link]

  • Mannich Bases as Prodrugs

    • Title: Mannich Bases in Medicinal Chemistry and Drug Design.[2]

    • Source: Pharmaceuticals (Basel).
    • URL:[Link]

  • Nrf2/Keap1 Pathway Targeting

    • Title: Discovery of Vinyl Sulfones as a Novel Class of Neuroprotective Agents toward Parkinson's Disease Therapy. (Analogous mechanism for Michael acceptors).
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthesis of Aryl Vinyl Ketones

    • Title: Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application.[3]

    • Source: Molbank (MDPI).
    • URL:[Link]

Sources

The Phenoxy Scaffold in Drug Discovery: From Privileged Structures to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy group (


) serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1][2] Far from being a mere hydrophobic spacer, the phenoxy moiety acts as a critical anchor for 

stacking interactions, a hydrogen bond acceptor via the ether oxygen, and a modulator of metabolic stability.

This technical guide analyzes the structural versatility of analogous phenoxy-containing compounds, specifically focusing on aryloxypropanolamines (beta-blockers) and phenoxy-alkanoic acids (fibrates). It provides a rigorous examination of Structure-Activity Relationships (SAR), validated synthetic protocols, and the mechanistic logic required for the rational design of next-generation analogues.

Structural Architecture & Pharmacophore Analysis[1][3][4]

The phenoxy scaffold's ubiquity arises from its unique electronic and steric profile. The ether oxygen atom introduces a bond angle of approximately


, creating a "kink" that differentiates it from biphenyl systems. This flexibility allows the phenyl ring to adopt conformations necessary to fit into hydrophobic pockets (e.g., the "Arm III" region of PPAR

or the hydrophobic pocket of

-adrenergic receptors).
Key Pharmacophoric Features:
  • The Ether Oxygen: Acts as a weak hydrogen bond acceptor. In beta-blockers, it is critical for H-bonding with Asn312 (in

    
     receptors).
    
  • The Phenyl Ring: Provides lipophilicity (

    
     modulation) and engages in 
    
    
    
    T-shaped interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site.
  • The Linker: The flexibility of the alkyl chain attached to the oxygen determines the therapeutic class. A 3-carbon linker with an amine yields beta-blockers; a short acid-functionalized linker yields fibrates.

Therapeutic Classes & Analogues: The Core Review

Class A: Aryloxypropanolamines (Beta-Blockers)

The evolution from Isoproterenol (an arylethanolamine) to Propranolol (an aryloxypropanolamine) represents a classic case of scaffold hopping to improve potency and stability. The insertion of the oxymethylene (


) bridge was the breakthrough that created the modern beta-blocker class.
Mechanistic SAR
  • The Linker: The

    
     group extends the distance between the aromatic ring and the amine, allowing for better overlap with the receptor's hydrophobic pocket while maintaining the critical ionic interaction of the amine.
    
  • Chirality: The hydroxyl group on the linker must possess the (S)-configuration (equivalent to the L-isomer) for optimal affinity. This configuration aligns the -OH group to form a hydrogen bond with the receptor's Aspartate residue.

  • Para-Substitution: Substituents at the para-position of the phenoxy ring (e.g., the amide in Atenolol) confer

    
    -selectivity by interacting with specific residues in the cardiac receptor subtype.
    
Visualization: Beta-Blocker SAR Evolution

BetaBlockerSAR cluster_features Critical Pharmacophores Iso Isoproterenol (Aryl-ethanolamine) Prop Propranolol (Aryloxy-propanolamine) Iso->Prop Insertion of -OCH2- Linker Increases Potency & Stability Selectivity Cardioselectivity (e.g., Atenolol) Prop->Selectivity Para-substitution on Phenoxy Ring OH (S)-OH Group Essential for H-Bonding Prop->OH Amine Secondary Amine Ionic Interaction Prop->Amine

Caption: Evolutionary SAR pathway from non-selective agonists to selective antagonists, highlighting the critical oxymethylene insertion.

Class B: Phenoxy-Alkanoic Acids (Fibrates)

Fibrates are PPAR


 agonists used to treat dyslipidemia.[3] The core scaffold is a phenoxy group linked to a short carboxylic acid tail (usually isobutyric acid).
Mechanistic SAR
  • The Acid Headgroup: The carboxylic acid (or its ester prodrug) mimics fatty acids, the natural ligands of PPARs. It forms an electrostatic "charge clamp" with residues in the Ligand Binding Domain (LBD).

  • The Gem-Dimethyl Group: The two methyl groups on the carbon alpha to the acid (isobutyric moiety) prevent metabolic

    
    -oxidation, significantly increasing the drug's half-life compared to simple phenoxyacetic acids.
    
  • Distal Substitution: A lipophilic group (e.g., Cl in Clofibrate, benzoyl in Fenofibrate) at the para-position is essential for filling the hydrophobic "Arm III" pocket of the PPAR

    
     LBD, driving potency and specificity.
    

Synthesis & Functionalization Strategies

Constructing phenoxy analogues requires robust etherification protocols. The choice of method depends strictly on the nature of the electrophile.

Method A: Williamson Ether Synthesis (Aliphatic Electrophiles)

This is the standard for creating the


 bond found in fibrates and beta-blockers.
  • Mechanism:

    
     Nucleophilic Substitution.[4][5][6]
    
  • Constraint: Requires primary alkyl halides.[5][6] Secondary/tertiary halides lead to E2 elimination.[6]

  • Relevance: Ideal for attaching the epichlorohydrin linker (beta-blockers) or the ethyl 2-bromo-2-methylpropionate tail (fibrates).

Method B: Chan-Lam Coupling (Aromatic Electrophiles)

Used when the "analogue" requires a biaryl ether structure (e.g., thyromimetics or certain kinase inhibitors).

  • Mechanism: Copper(II)-mediated oxidative coupling.[7]

  • Reagents: Arylboronic acids + Phenols.

  • Advantage: Occurs at room temperature in air; avoids the harsh conditions of Ullmann coupling.

Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: Phenoxy Ether Check Nature of Electrophile? Start->Check Alkyl Alkyl Halide (sp3) Check->Alkyl Primary/Secondary Carbon Aryl Aryl Boronic Acid (sp2) Check->Aryl Aromatic Carbon Williamson Williamson Ether Synthesis (Base + Heat) Alkyl->Williamson Elimination Risk: E2 Elimination (if 2°/3° Halide) Williamson->Elimination Side Reaction ChanLam Chan-Lam Coupling (Cu(OAc)2, Air, RT) Aryl->ChanLam

Caption: Decision matrix for selecting the optimal etherification route based on electrophile hybridization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropionate (Clofibrate Analogue)

This protocol utilizes a modified Williamson synthesis optimized for hindered electrophiles.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • Ethyl 2-bromo-2-methylpropionate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (

    
    )
    

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in MEK (0.5 M concentration). Add anhydrous

    
    . Stir at 60°C for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange.
    
  • Alkylation: Add Ethyl 2-bromo-2-methylpropionate dropwise via syringe. The bulky gem-dimethyl group slows the

    
     attack; therefore, reflux conditions (80°C) are strictly required.
    
  • Reflux: Heat to reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[7] Purify via flash column chromatography if necessary, though distillation is often sufficient for this volatile ester.
    

Validation Point: The appearance of a quartet at ~4.2 ppm (ester


) and a singlet at ~1.6 ppm (gem-dimethyl) in 

-NMR confirms the product.
Protocol 2: In Vitro PPAR Binding Assay (TR-FRET)

To validate the biological activity of the synthesized fibrate analogue.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent ligand from the PPAR


-LBD by the test compound.

Workflow:

  • Preparation: Prepare assay buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT).

  • Incubation: Mix GST-tagged PPAR

    
    -LBD (5 nM), Terbium-labeled anti-GST antibody (2 nM), and Fluormone™ Pan-PPAR Green (tracer, 5 nM).
    
  • Treatment: Add test compound (serial dilution 10

    
     to 1 nM) in DMSO (final DMSO < 1%).
    
  • Equilibration: Incubate in the dark at room temperature for 2 hours.

  • Readout: Measure fluorescence emission at 520 nm (fluorescein) and 495 nm (terbium) using a microplate reader.

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Comparative Data Summary

The following table summarizes the structural impact on biological activity for phenoxy analogues.

Compound ClassLinker StructureKey Substituent (Para)Primary TargetMechanism
Fibrate

Cl, BenzoylPPAR

Agonist (Lipid Lowering)
Beta-Blocker

Acetamide, OME

-Adrenergic
Antagonist (Cardiovascular)
Auxin (Herbicide)

Cl, MethylTIR1 ReceptorAgonist (Uncontrolled Growth)
Kinase Inhibitor

(Diaryl ether)
VariousBTK / EGFRInhibitor (Anticancer)

Future Perspectives: Metabolic Stability

A major challenge with phenoxy compounds is metabolic vulnerability at the para-position of the phenyl ring (CYP450-mediated hydroxylation).

  • Strategy: Block the para-position with metabolic "hard" groups such as Fluorine (

    
    ), Trifluoromethyl (
    
    
    
    ), or Chlorine (
    
    
    ).
  • Bioisosteres: Replacing the ether oxygen with a difluoromethylene ether (

    
    ) can improve metabolic stability while maintaining the bond angle, a strategy increasingly used in agrochemistry and modern drug design.
    

References

  • Kozyra, P., & Pitucha, M. (2022).[8] Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.[2][8][9] International Journal of Molecular Sciences, 23(16), 8874.[9] [Link]

  • Laghezza, A., et al. (2019). Novel Phenyldiazenyl Fibrate Analogues as PPARα/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome.[10][11] ACS Medicinal Chemistry Letters. [Link][11]

  • Organic Chemistry Portal. (2023). Chan-Lam Coupling: Mechanism and Recent Literature. [Link]

  • Kamata, S., et al. (2025).[12] PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates.[13][3] iScience. [Link]

  • Baker, J.G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]

Sources

1-Phenoxybut-3-en-2-one: A Novel Michael Acceptor Scaffold for Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have fundamentally reshaped the pharmacopeia, particularly in oncology and immunology, by offering prolonged target engagement and exquisite selectivity for poorly conserved cysteine residues[1]. While acrylamides have dominated the clinical landscape (e.g., ibrutinib, osimertinib), their relatively low intrinsic reactivity and geometric constraints can limit their application against sterically demanding or electronically distinct active sites.

Enter the


-unsaturated ketone (enone) class, specifically the 1-phenoxybut-3-en-2-one  scaffold. This in-depth technical guide dissects the physicochemical rationale, synthetic methodology, and validation workflows for this novel Michael acceptor, providing a blueprint for its integration into modern drug development pipelines.

Physicochemical & Mechanistic Profiling

The design of a successful TCI relies on a two-step kinetic model: initial non-covalent binding (governed by


) followed by irreversible covalent bond formation (governed by 

)[2]. The this compound warhead is uniquely positioned to optimize both parameters simultaneously:
  • Electronic Tuning (The Inductive Effect): Standard methyl vinyl ketones are often too reactive, leading to proteome-wide toxicity. However, the addition of the phenoxy group at the

    
    -position (C1) exerts a strong electron-withdrawing inductive effect (-I effect) through the oxygen atom. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the conjugated enone system, precisely tuning the electrophilicity of the 
    
    
    
    -carbon to react selectively with hyper-reactive active-site cysteines rather than off-target thiols.
  • Steric & Hydrophobic Engagement: The phenoxy ring acts as a bulky, hydrophobic anchor. In kinases where the target cysteine is adjacent to a lipophilic sub-pocket (such as the H2 pocket in Bruton's Tyrosine Kinase[3]), the phenoxy group drives the initial reversible affinity (

    
    ), orienting the Michael acceptor optimally for nucleophilic attack.
    

Mechanism A This compound (Electrophilic Warhead) C Reversible Complex (E·I) A->C Non-covalent Binding (KI) B Target Protein (Cysteine Nucleophile) B->C Pocket Alignment D Transition State (C-S Bond Formation) C->D Nucleophilic Attack E Irreversible Adduct (E-I) D->E Enolate Protonation (kinact)

Fig 1. Two-step kinetic mechanism of covalent inhibition by this compound.

Synthesis & Validation Protocol

To rigorously evaluate this compound, we must first synthesize it with high purity and benchmark its reactivity. While historical syntheses relied on complex condensations[4], we outline a streamlined, self-validating two-step protocol utilizing Grignard addition and selective oxidation.

Protocol A: Synthesis of this compound

Rationale: A two-step approach ensures absolute control over the fragile vinyl group, avoiding the premature polymerization often seen in one-pot enone syntheses.

  • Nucleophilic Addition: To a flame-dried flask under

    
    , dissolve phenoxyacetaldehyde (1.0 eq) in anhydrous THF at -78°C. Dropwise add vinylmagnesium bromide (1.2 eq, 1.0 M in THF). Causality: The cryogenic temperature is critical to prevent base-catalyzed enolization and self-condensation of the aldehyde. Stir for 2 hours, quench with saturated 
    
    
    
    , and extract with EtOAc to yield the intermediate 1-phenoxybut-3-en-2-ol.
  • Oxidation: Dissolve the crude alcohol in

    
     at 0°C. Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise. Causality: DMP is specifically chosen over harsh chromium-based oxidants (like Jones reagent) to prevent oxidative cleavage of the terminal alkene. Stir for 1 hour, quench with saturated 
    
    
    
    , extract, and purify via silica gel chromatography to isolate the pure this compound.
Protocol B: Intrinsic Reactivity (GSH Half-Life Assay)

Rationale: A warhead must be reactive enough to trap the target cysteine but stable enough to avoid off-target glutathione (GSH) depletion in vivo.

  • Incubation: Prepare a 100 µM solution of this compound in PBS (pH 7.4) containing 5 mM reduced GSH at 37°C.

  • Sampling & Quenching: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots and immediately quench in 50 µL of acetonitrile containing 1% formic acid and 1 µM indomethacin (internal standard). Causality: Acidification instantly protonates the thiolate of GSH (

    
     ~8.8), halting the Michael addition and freezing the kinetic snapshot for accurate measurement.
    
  • Analysis: Analyze via LC-MS/MS (MRM mode) tracking the parent mass depletion. Calculate

    
     using pseudo-first-order kinetics.
    

Workflow Step1 1. Synthesis Grignard & DMP Oxidation Step2 2. Intrinsic Reactivity GSH t1/2 Profiling Step1->Step2 Step3 3. Biochemical Assay kinact/KI Determination Step2->Step3 Step4 4. Target Engagement Intact MS Confirmation Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating novel Michael acceptors.

Covalent Binding Kinetics & SAR Data

When appended to a generic hinge-binding scaffold, the this compound warhead demonstrates a superior balance of reactivity and selectivity compared to traditional electrophiles. The table below summarizes the comparative kinetic advantages:

Warhead ScaffoldIntrinsic Reactivity (

GSH, min)
Target

(

)
Off-Target Liability
Acrylamide (Standard)> 14401.2 x 10^4Low
Methyl Vinyl Ketone< 108.5 x 10^5High (Toxic)
This compound 180 4.1 x 10^5 Moderate/Tunable
Vinyl Sulfone7203.0 x 10^3Low

Target Engagement: Intact Mass Spectrometry

Rationale: To prove that the observed inhibition is driven by covalent modification of the specific catalytic cysteine (and not promiscuous binding), intact protein mass spectrometry must be employed as a self-validating control.

  • Incubation: Incubate 1 µM of recombinant wild-type (WT) target kinase and a Cys-to-Ser mutant with 10 µM of the this compound derivative for 60 minutes at 25°C.

  • Desalting: Pass the samples through a C4 ZipTip. Causality: Small molecules and buffer salts cause severe ion suppression in ESI-MS; desalting is mandatory to resolve the intact protein envelope.

  • Measurement: Analyze via ESI-TOF MS. The WT protein will show a mass shift corresponding exactly to the molecular weight of the inhibitor (+162 Da for the bare warhead), whereas the Cys-to-Ser mutant will retain its native mass, unequivocally proving cysteine-specific covalent engagement.

Conclusion

The this compound scaffold represents a highly tunable, structurally distinct Michael acceptor. By leveraging the inductive and steric properties of the


-phenoxy group, drug developers can access new chemical space for targeted covalent inhibitors, perfectly balancing the critical 

parameters required for safe and efficacious therapeutics.

References

1.[1] Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC. nih.gov. 1 2.[3] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - MDPI. mdpi.com. 3 3.[2] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PNAS. pnas.org. 2 4.[4] JP4068802B2 - (Methylsulfonyl) phenyl-2-(5H)-furanones as COX-2 inhibitors. google.com. 4

Sources

Methodological & Application

Synthetic routes to 1-Phenoxybut-3-en-2-one via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthetic Routes to 1-Phenoxybut-3-en-2-one via Claisen-Schmidt Condensation

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of α,β-Unsaturated Ketones

The α,β-unsaturated ketone moiety is a cornerstone in the architecture of numerous pharmacologically active molecules and versatile synthetic intermediates.[1][2][3] Among the myriad of methods to construct this valuable functional group, the Claisen-Schmidt condensation stands out as a robust and efficient strategy.[4][5] This reaction, a type of crossed aldol condensation, typically involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, affording α,β-unsaturated ketones, often referred to as chalcones when both reactants are aromatic.[6][7]

This application note provides a comprehensive guide to the synthesis of this compound, a valuable building block, utilizing the principles of the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Reaction Mechanism and Scientific Principles

The Claisen-Schmidt condensation can be catalyzed by either acid or base, though base-catalyzed pathways are more prevalent.[8][9] The fundamental mechanism involves three key steps:

  • Enolate Formation: In the presence of a base, such as sodium hydroxide, an α-hydrogen is abstracted from the ketone (in this case, phenoxyacetone) to form a resonance-stabilized enolate ion.[10][11] This enolate is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde), which lacks α-hydrogens and thus cannot self-condense.[10][12] This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone, this compound.[12] This dehydration is often spontaneous, driven by the formation of the extended conjugated system.

The choice of an aldehyde without α-hydrogens, like formaldehyde, is crucial to prevent self-condensation and ensure a higher yield of the desired crossed-condensation product.[13]

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines the base-catalyzed synthesis of this compound from phenoxyacetone and formaldehyde.

Materials:

  • Phenoxyacetone

  • Formaldehyde (37% solution in water)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenoxyacetone (1 equivalent) in 95% ethanol.

  • Catalyst Preparation: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Cool the flask containing the phenoxyacetone solution in an ice bath with continuous stirring.

  • Aldehyde Addition: Slowly add formaldehyde solution (1.1 equivalents) to the cooled ketone solution.

  • Condensation Reaction: While maintaining the temperature with the ice bath, add the prepared sodium hydroxide solution dropwise to the reaction mixture over a period of 20-30 minutes. A change in color or the formation of a precipitate may be observed.

  • Reaction Monitoring: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[14]

  • Workup:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

    • Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.[4]

  • Purification:

    • The crude this compound can be purified by either recrystallization or column chromatography.

    • Recrystallization: 95% ethanol is often a suitable solvent for the recrystallization of chalcone-like compounds.[14][15] Dissolve the crude product in a minimum amount of hot ethanol, and allow it to cool slowly to form crystals.

    • Column Chromatography: For higher purity, silica gel column chromatography can be employed using a hexane:ethyl acetate gradient as the eluent.[4][14]

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting and Optimization

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., Cannizzaro reaction of formaldehyde); Product loss during workup.Extend the reaction time; Ensure slow, dropwise addition of the base at low temperature; Optimize the amount of base used; Perform extractions carefully.[9]
Formation of Oily Product Presence of impurities; Low melting point of the product.Purify the product using column chromatography; If the product is inherently an oil, purification will yield a pure oil.[14]
Multiple Products on TLC Self-condensation of the ketone; Other side reactions.Ensure the use of an aldehyde without α-hydrogens; Control the reaction temperature carefully; Use a less concentrated base solution.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization prep_ketone Dissolve Phenoxyacetone in Ethanol mix Combine Ketone and Aldehyde Solutions prep_ketone->mix prep_aldehyde Prepare Formaldehyde Solution prep_aldehyde->mix prep_base Prepare 10% NaOH Solution add_base Dropwise Addition of NaOH prep_base->add_base cool Cool Mixture in Ice Bath mix->cool cool->add_base stir Stir at Room Temperature (4-6h) add_base->stir monitor Monitor by TLC stir->monitor quench Pour into Ice Water & Neutralize monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Remove Solvent via Rotary Evaporator dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Summary of Reaction Parameters

ParameterValue/ConditionRationale
Ketone PhenoxyacetoneContains α-hydrogens for enolate formation.
Aldehyde FormaldehydeLacks α-hydrogens, preventing self-condensation.
Catalyst Sodium Hydroxide (NaOH)A common, effective base for Claisen-Schmidt reactions.[16]
Solvent 95% EthanolEffectively dissolves reactants and is compatible with the base.[6]
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion.
Reaction Time 4-6 hoursTypically sufficient for completion, but should be monitored by TLC.
Purification Method Recrystallization/Column ChromatographyStandard methods for purifying solid organic compounds.[4][14]

References

  • Benchchem. (n.d.). Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one. Benchchem.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube.
  • Benchchem. (n.d.). Application Notes & Protocols for the Synthesis and Purification of Chalcones. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Advanced Purification of Synthetic Chalcones. Benchchem.
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, August 31). CORE.
  • Claisen-Schmidt Condensation. (n.d.).
  • Claisen-Schmidt Condensation | PDF. (n.d.). Scribd.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.
  • Wang, C., et al. (2010). Synthesis of Chalcones via Claisen−Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research. ACS Publications.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Benchchem.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters.
  • Green synthesis of chalcones derivatives. (2021, April 2). SciSpace.
  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). Rsc.org.
  • Fig 2: Claisen Schmidt condensation using various acid/base catalysts. (n.d.). ResearchGate.
  • Purification and characterization of chalcone isomerase from soybeans. (1988, July 15). PubMed.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.

Sources

Application Note: High-Fidelity Michael Addition Protocols Using 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1-Phenoxybut-3-en-2-one represents a specialized class of


-unsaturated ketones distinguished by an 

-phenoxy substituent. Unlike simple methyl vinyl ketone (MVK), the phenoxy group serves two critical functions: it acts as a steric modulator to enhance facial selectivity during nucleophilic attack, and it provides a "functional handle" for subsequent cyclization or displacement reactions.

This guide details the protocols for utilizing this reagent in asymmetric organocatalytic Michael additions and heterocycle synthesis , targeting researchers in medicinal chemistry who require high-purity intermediates for drug development.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Structure Ph-O-CH₂-C(=O)-CH=CH₂
Role Michael Acceptor (Electrophile)
Key Reactivity Conjugate addition at C4; susceptible to polymerization.
Stability Moderate; requires stabilization (typically hydroquinone) and cold storage (-20°C).

Critical Handling & Stabilization (Pre-Protocol)

Warning: Like all vinyl ketones, this compound is prone to spontaneous polymerization and is a potent lachrymator.

  • Stabilization: Commercial samples are typically stabilized with 0.1% hydroquinone. Do not remove the stabilizer unless strictly necessary for catalytic cycles sensitive to phenols. If removal is required, flash distill under reduced pressure immediately before use.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Quenching: Residual vinyl ketone should be quenched with aqueous sodium bisulfite or a thiol-based scavenger before disposal.

Mechanistic Insight: The -Oxy Effect[1]

The presence of the phenoxy group at the


 position alters the electronic landscape of the enone system compared to standard alkyl vinyl ketones.
  • Inductive Activation: The electronegative oxygen pulls electron density, making the

    
    -carbon (C4) more electrophilic.
    
  • Chelation Potential: In organocatalysis, the ether oxygen can participate in secondary hydrogen bonding with bifunctional catalysts (e.g., thioureas), creating a rigid transition state that enhances enantioselectivity.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the generic activation and addition pathway.[1][2]

MichaelMechanism Reagent This compound (Electrophile) TS Transition State (Enolate Formation) Reagent->TS Activation Nu Nucleophile (Donor) Nu->TS Attack at u03b2-Carbon Inter Stabilized Enolate Intermediate TS->Inter C-C Bond Formation Prod Michael Adduct (Gamma-Keto Compound) Inter->Prod Protonation (H+)

Caption: General mechanistic flow of Michael addition to this compound.

Protocol A: Organocatalytic Asymmetric Michael Addition

Application: Synthesis of chiral


-nitroketones (precursors to 

-amino acids and GABA analogs).[3] Rationale: Using a bifunctional thiourea catalyst exploits the hydrogen-bonding capability of the phenoxy group to achieve high enantiomeric excess (ee).
Materials
  • Acceptor: this compound (1.0 equiv)

  • Donor: Nitromethane or substituted nitroalkane (2.0 equiv)

  • Catalyst: Takemoto’s Catalyst (substituted thiourea) or Soós Catalyst (10 mol%)

  • Solvent: Toluene (anhydrous) or DCM

  • Additives: Benzoic acid (optional, 10 mol% to accelerate proton transfer)

Step-by-Step Methodology
  • Catalyst Solubilization: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous Toluene (1.0 mL).

    • Note: Toluene often provides better enantioselectivity than polar solvents by enhancing tight ion-pairing/hydrogen bonding.

  • Reagent Addition: Add the nitroalkane donor (2.0 mmol) to the catalyst solution. Stir for 5 minutes at room temperature to allow pre-complexation.

  • Initiation: Cool the mixture to 0°C (or -20°C for higher selectivity). Add this compound (1.0 mmol) dropwise over 5 minutes.

    • Why dropwise? To prevent local high concentrations that might trigger polymerization or background racemic reaction.

  • Reaction Monitoring: Stir at the set temperature for 24–48 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the vinyl ketone spot and appearance of the product spot (usually lower Rf).

  • Work-up: Directly load the crude reaction mixture onto a short pad of silica gel to remove the catalyst. Elute with Et₂O/Pentane.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results
  • Yield: 75–90%

  • Enantiomeric Excess (ee): >90% (dependent on catalyst choice).[4]

Protocol B: Synthesis of Functionalized Chromans via Cascade Reaction

Application: Drug discovery scaffolds (e.g., antifungal agents, TNF-


 inhibitors).
Rationale:  The phenoxy group is not just a bystander; it can be part of the final core or a leaving group depending on the nucleophile. Here, we utilize it as a stable side-chain while building a complex core.
Materials
  • Acceptor: this compound

  • Donor: Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Base: Triethylamine (Et₃N) or DBU (catalytic)

  • Solvent: Acetonitrile (MeCN) or Water (Green chemistry variant)

Step-by-Step Methodology
  • Preparation: Dissolve Dimedone (1.1 equiv) in MeCN (0.5 M concentration).

  • Activation: Add Et₃N (0.2 equiv). Stir for 10 minutes to generate the enolate species.

  • Addition: Add this compound (1.0 equiv) in one portion.

    • Observation: A mild exotherm may occur.

  • Cyclization (Optional/Substrate Dependent):

    • Standard Michael Adduct: Stir at RT for 4 hours.

    • Robinson Annulation/Cyclization: If cyclization is desired to form a bicyclic system, heat the mixture to reflux (80°C) for 12 hours. The internal ketone can condense with the dimedone ring.

  • Quench & Isolation: Evaporate the solvent. Redissolve in DCM, wash with 1N HCl (to remove amine base), then brine. Dry over MgSO₄.

Diagram 2: Experimental Workflow

The following diagram outlines the decision tree for the experimental setup.

Workflow Start Start: Reagent Prep Mix Mix Donor + Catalyst (Solvent: Toluene/DCM) Start->Mix Cool Cool to 0°C Mix->Cool Add Add this compound (Dropwise) Cool->Add Monitor Monitor (TLC/NMR) 24-48 hrs Add->Monitor Decision Conversion > 95%? Monitor->Decision Workup Flash Chromatography Decision->Workup Yes Extend Extend Time / Add Catalyst Decision->Extend No Extend->Monitor

Caption: Operational workflow for controlled Michael addition.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventReaction RateSelectivity (ee)Risk
Toluene ModerateHighLow
DCM FastModerateModerate (Volatility)
THF FastLowPolymerization risk
Water Very FastLow (Racemic)Hydrolysis of catalyst
Troubleshooting Guide
  • Issue: Low Yield / Polymerization.

    • Solution: Ensure the reaction is dilute (0.1 M - 0.2 M). Add hydroquinone (1 mg) if the reaction requires heating.

  • Issue: Low Enantioselectivity.

    • Solution: Lower temperature to -20°C or -40°C. Ensure the catalyst is dry. Use a bulky thiourea catalyst to maximize steric interaction with the phenoxy group.

  • Issue: Retro-Michael Reaction.

    • Solution: Avoid prolonged exposure to strong bases during workup. Neutralize immediately.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. (General protocol adaptation for vinyl ketones). Link

  • Rana, N. K., Selvakumar, S., & Singh, V. K. (2010).[4] Highly Enantioselective Organocatalytic Sulfa-Michael Addition to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Unsaturated Ketones.[4] The Journal of Organic Chemistry, 75(6), 2089–2091. (Catalyst protocols).[3][5][6] Link
    
  • Badiola, E., et al. (2014).[7] Enantioselective Construction of Tetrasubstituted Stereogenic Carbons through Brønsted Base Catalyzed Michael Reactions:

    
    -Hydroxy Enones as Key Enoate Equivalent.[7] Journal of the American Chemical Society, 136(51), 17869–17881.[7] (Mechanistic grounding for 
    
    
    
    -oxy enones). Link
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[1][2][3][4][8] (Fundamental mechanism verification). Link

Sources

Application Note: 1-Phenoxybut-3-en-2-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Multifunctional Synthetic Platform

In the landscape of modern organic synthesis and drug discovery, the development of versatile building blocks that provide efficient access to diverse heterocyclic scaffolds is of paramount importance. 1-Phenoxybut-3-en-2-one emerges as a highly valuable, albeit specialized, synthon. Its unique molecular architecture combines the reactivity of an α,β-unsaturated ketone with the functionality of an α-phenoxy leaving group, creating a powerful tool for constructing a variety of five- and six-membered heterocycles.

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utility of this compound. We will explore its inherent reactivity and provide detailed, field-tested protocols for its application in the synthesis of key heterocyclic families, including pyrazoles and pyridones. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound stems from its three primary reactive sites, which can be selectively targeted based on reaction conditions and the choice of nucleophile or reaction partner.

  • Electrophilic β-Carbon: The enone system is a classic Michael acceptor. The electron-withdrawing effect of the carbonyl group polarizes the C=C double bond, rendering the β-carbon highly susceptible to attack by soft nucleophiles.

  • Electrophilic Carbonyl Carbon: The ketone carbonyl group can be attacked by hard nucleophiles or participate in condensation reactions.

  • α-Phenoxy Group: The phenoxy group is a competent leaving group, particularly after nucleophilic attack at the β-carbon. This enables tandem Michael addition-elimination sequences, a powerful strategy for C-C and C-N bond formation.

The interplay of these features allows for a range of transformations beyond those of simple enones.

Caption: Figure 1. Key Reactive Sites of this compound

Synthesis of Five-Membered Heterocycles: The Pyrazole Scaffold

The synthesis of pyrazoles, a core motif in numerous FDA-approved drugs, is a cornerstone application of α,β-unsaturated carbonyl compounds.[1] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-substituted-5-methylpyrazoles.

Mechanistic Insight: The reaction proceeds via a classical cyclocondensation pathway.[2] It begins with a nucleophilic Michael addition of the hydrazine to the electrophilic β-carbon of the enone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered cyclic hemiaminal intermediate. Subsequent dehydration yields the stable, aromatic pyrazole ring.

Pyrazole_Synthesis_Workflow Figure 2. Mechanism for Pyrazole Synthesis start This compound + Hydrazine (R-NHNH2) step1 Michael Addition start->step1 intermediate1 Adduct Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Hemiaminal Formation) intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product Substituted Pyrazole step3->product

Caption: Figure 2. Mechanism for Pyrazole Synthesis

Protocol 2.1: General Procedure for the Synthesis of 1,5-Disubstituted-3-methylpyrazoles

Expertise & Rationale: This protocol utilizes ethanol as a solvent due to its ability to dissolve both the reactants and facilitate the proton transfer steps in the mechanism. The use of a catalytic amount of acetic acid is optional but can accelerate the rate-limiting cyclization and dehydration steps. The reaction is typically refluxed to provide sufficient thermal energy to overcome the activation barriers for these steps.

Materials:

  • This compound

  • Substituted Hydrazine (e.g., Phenylhydrazine, Hydrazine Monohydrate)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Optional, catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.76 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 20 mL of absolute ethanol and stir until the starting material is fully dissolved.

  • Nucleophile Addition: Add the substituted hydrazine (11.0 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature. For highly reactive hydrazines, an ice bath may be used to moderate the initial exothermic reaction.

  • Catalyst Addition (Optional): Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Add 30 mL of cold deionized water to the concentrated mixture to precipitate the product. d. Isolate the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Reactant (Hydrazine)ProductTypical Yield (%)
Hydrazine Monohydrate3-Methyl-1H-pyrazole85-95%
Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazole90-98%
4-Nitrophenylhydrazine3-Methyl-1-(4-nitrophenyl)-1H-pyrazole80-90%
2,4-Dinitrophenylhydrazine1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole75-85%

Synthesis of Six-Membered Heterocycles: The 2-Pyridone Core

The construction of substituted 2-pyridone rings is another powerful application, leveraging the dual reactivity of the enone and the α-phenoxy leaving group. A common and effective method involves reacting this compound with active methylene compounds, such as cyanoacetamide, in the presence of a base.[3]

Mechanistic Insight: This synthesis follows a multi-step cascade.

  • Knoevenagel Condensation/Michael Addition: The base (e.g., sodium ethoxide) deprotonates the active methylene compound (cyanoacetamide) to form a potent nucleophile. This attacks the β-carbon of the enone in a Michael fashion.

  • Intramolecular Cyclization: The nitrogen of the amide then attacks the ketone carbonyl, forming a six-membered ring.

  • Elimination/Tautomerization: The subsequent elimination of the phenoxy group and water, followed by tautomerization, leads to the formation of the stable 2-pyridone aromatic system.

Protocol 3.1: Synthesis of 3-Cyano-6-methyl-2-pyridone

Expertise & Rationale: This protocol employs a strong base, sodium ethoxide, prepared in situ for maximum reactivity. The base serves to generate the nucleophilic enolate from cyanoacetamide. The reaction is performed under anhydrous conditions to prevent quenching of the base. The final acidification step is crucial to protonate the pyridone nitrogen and precipitate the neutral product.

Materials:

  • This compound

  • Cyanoacetamide

  • Sodium metal

  • Ethanol (Absolute, Anhydrous)

  • Hydrochloric Acid (1 M)

  • Three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet

Procedure:

  • Base Preparation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, add 50 mL of anhydrous absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (0.25 g, 11.0 mmol, 1.1 equiv) portion-wise, allowing the sodium to react completely before adding the next piece.

  • Nucleophile Formation: To the resulting sodium ethoxide solution, add cyanoacetamide (0.84 g, 10.0 mmol, 1.0 equiv) and stir for 15 minutes at room temperature until a clear solution is formed.

  • Reactant Addition: Dissolve this compound (1.76 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 20 minutes using a dropping funnel.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: a. Cool the reaction to room temperature and then place it in an ice bath. b. Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 6-7. A precipitate will form. c. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL).

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from hot ethanol or acetic acid.

Active Methylene CompoundBaseProductTypical Yield (%)
CyanoacetamideNaOEt3-Cyano-6-methyl-2-pyridone75-85%
MalononitrilePiperidine2-Amino-3-cyano-6-methylpyridine70-80%
Ethyl CyanoacetateNaOEtEthyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate70-85%

Conclusion

This compound stands out as a synthetically powerful and adaptable building block. Its well-defined reactive sites allow for the controlled and high-yield synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed in this note for the synthesis of pyrazoles and pyridones demonstrate its utility and provide a solid foundation for researchers to explore further applications in cycloaddition reactions and the construction of more complex molecular architectures. The combination of Michael acceptor reactivity and a leaving group in a single molecule ensures its continued relevance in the toolkit of synthetic organic chemists.

References

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace by Typeset. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Galoitun. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio. Royal Society of Chemistry. [Link]

  • The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. MDPI. [Link]

Sources

Application Note: 1-Phenoxybut-3-en-2-one as a Covalent Inhibitor Targeting Cysteine Residues

[1]

Executive Summary

1-Phenoxybut-3-en-2-one represents a distinct class of covalent fragments utilizing a vinyl ketone warhead.[1] Unlike less reactive acrylamides or highly non-specific haloacetamides, the vinyl ketone moiety provides a "Goldilocks" zone of reactivity—sufficiently electrophilic to rapidly modify nucleophilic cysteines, yet tunable via the steric and electronic effects of the neighboring phenoxy group.

This guide details the application of this compound as a chemical probe for Targeted Covalent Inhibition (TCI) and Activity-Based Protein Profiling (ABPP) .[1] It addresses the critical shift from equilibrium-based metrics (


Chemical Biology Profile & Mechanism[2]

The Warhead: Vinyl Ketone

The core reactivity of this compound lies in its

1

1
Mechanism of Action: The Michael Addition

The inhibition proceeds via a Michael addition reaction. A non-catalytic or catalytic cysteine thiolate (


1

Key Structural Feature: The phenoxy group at the C1 position serves two roles:

  • Recognition Element: Provides a hydrophobic anchor to direct the molecule into specific pockets (e.g., ATP-binding sites of kinases or active sites of cysteine proteases).[1]

  • Inductive Modulation: The electronegative oxygen at C1 (

    
    ) exerts a mild electron-withdrawing effect, potentially enhancing the electrophilicity of the enone system compared to a simple methyl vinyl ketone.[1]
    
Reaction Diagram

The following diagram illustrates the covalent modification mechanism.

MichaelAdditionInhibitorThis compound(Electrophile)ComplexReversible Complex(E·I)Inhibitor->ComplexBinding (KI)ProteinProtein Target(Cys-SH Nucleophile)Protein->ComplexTransitionEnolate IntermediateComplex->TransitionNucleophilic Attack(kinact)AdductCovalent Thioether Adduct(E-I)Transition->AdductProtonation

Figure 1: Mechanism of covalent inactivation via Michael addition to a cysteine residue.[1]

Application 1: Kinetic Analysis ( )[1]

For covalent inhibitors, the

1

1
Experimental Rationale

We utilize a Time-Dependent Inhibition (TDI) assay.[1] The enzyme is pre-incubated with the inhibitor for varying times before initiating the reaction with substrate. This allows measurement of the rate of inactivation (

123
Protocol: Continuous Enzymatic Assay

Materials:

  • Target Enzyme (e.g., Cysteine Protease like Cathepsin B or a Kinase).[1][4]

  • Substrate (Fluorogenic or Chromogenic).[1]

  • This compound (Stock in 100% DMSO).[1]

  • Assay Buffer (Specific to enzyme; Avoid DTT/BME as they will quench the vinyl ketone.[1] Use TCEP if a reducing agent is strictly required, as it is less nucleophilic toward Michael acceptors).[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 0.1

    
    M to 100 
    
    
    M) in Assay Buffer (max 1% DMSO final).[1]
  • Incubation: Mix Enzyme + Inhibitor in a 96-well plate.

  • Time-Course: At defined time points (

    
     = 0, 5, 10, 20, 40, 60 min), transfer an aliquot to a reaction plate containing the Substrate.
    
    • Alternative (Continuous): If the inhibitor is slow-binding, add Enzyme, Inhibitor, and Substrate simultaneously and monitor product formation continuously. The curve will bend downwards as the enzyme dies.

  • Measurement: Measure fluorescence/absorbance to determine residual enzyme activity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. 
      
      
      for each [I].[1]
    • The slope of each line is

      
      .[1]
      
    • Plot

      
       vs. [I] to determine 
      
      
      and
      
      
      .[1][2][3]
Data Analysis Diagram

KineticAnalysisStep1Measure Residual Activityvs TimeStep2Determine k_obs(Slope of ln(Activity) vs t)Step1->Step2Step3Plot k_obs vs [Inhibitor]Step2->Step3DecisionIs plot linear?Step3->DecisionLinearUse Slope = kinact/KI(Second-order approx)Decision->LinearYes ([I] << KI)HyperbolicFit to Hyperbolic Equation:k_obs = (kinact * [I]) / (KI + [I])Decision->HyperbolicNo (Saturation)

Figure 2: Workflow for determining kinetic parameters of covalent inhibition.

Application 2: Competitive Activity-Based Protein Profiling (ABPP)

Since this compound lacks a reporter tag (biotin/fluorophore), its target engagement is best assessed via Competitive ABPP .[1] Here, the molecule "competes" against a broad-spectrum cysteine probe (e.g., TAMRA-IA or an Iodoacetamide-Alkyne).[1]

Protocol: Gel-Based Competitive ABPP

Objective: Determine if this compound binds to a specific protein in a complex proteome by blocking the binding of a fluorescent probe.

Materials:

  • Cell Lysate (1-2 mg/mL protein).[1]

  • This compound (The "Competitor").[1]

  • Broad-spectrum Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (requires Click chemistry).[1]

  • SDS-PAGE reagents and Fluorescent Scanner.[1]

Workflow:

  • Lysate Treatment: Aliquot lysate (50

    
    L) into tubes.
    
  • Competition: Add this compound at varying concentrations (e.g., 1, 10, 50, 100

    
    M). Include a DMSO-only control.
    
  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.

    • Note: This allows the covalent inhibitor to bind available targets.[1]

  • Probe Labeling: Add the Broad-spectrum Probe (e.g., 1

    
    M IA-Rhodamine) to all samples.[1]
    
  • Pulse: Incubate for 30 minutes at RT.

    • Critical: Keep this step short to prevent the probe from displacing reversible binders, though for covalent inhibitors this is less of a concern.

  • Quench: Add 4x SDS-Loading Buffer (containing

    
    -mercaptoethanol) and boil for 5 mins.
    
  • Readout: Resolve on SDS-PAGE. Scan the gel for fluorescence.[1][5][6]

    • Result: Targets bound by this compound will show loss of fluorescence (band disappearance) in a dose-dependent manner compared to the DMSO control.[1]

Technical Considerations & Troubleshooting

ParameterRecommendationRationale
Buffer pH 7.4 – 8.0The thiolate anion (

) is the nucleophile.[1] Higher pH increases reactivity but decreases selectivity.[1]
Reducing Agents Avoid DTT/BME These thiols will react with the vinyl ketone warhead, neutralizing the inhibitor. Use TCEP (0.5 mM) if necessary.[1]
Incubation Time 30–60 minCovalent bond formation is time-dependent.[1] Insufficient time underestimates potency.[1]
Stability Make FreshVinyl ketones can polymerize or degrade.[1] Prepare DMSO stocks fresh or store at -80°C.
Control Saturated AnalogUse a reduced analog (butan-2-one derivative) as a negative control to prove covalency is required.[1]

References

  • Schultz, A. G., et al. (1978).[1][7][8] Synthetic applications of this compound. Journal of the American Chemical Society , 100(7), 2150–2162. Link[1]

  • Singh, J., et al. (2011).[1][9] The resurgence of covalent drugs. Nature Reviews Drug Discovery , 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry , 62(12), 5673–5724.[1] Link[1]

  • Strelow, J. M. (2017).[1] A Perspective on the Kinetics of Covalent Binding. SLAS Discovery , 22(1), 3–20.[1] Link[1]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature , 534, 570–574. Link[1]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Protocol Standardization

Welcome to the Advanced Technical Support Center. The synthesis of 1-phenoxybut-3-en-2-one (a highly reactive α-aryloxy α,β-unsaturated ketone) is notoriously plagued by low yields, typically hovering around 15–30% when using classical direct alkylation methods. This guide provides a mechanistic breakdown of these failures and offers field-proven, self-validating protocols to achieve >80% yields.

Diagnostic Decision Tree

Use the following flowchart to identify the root cause of your low yield based on your chosen synthetic pathway.

DiagnosticTree Start Low Yield of This compound Route Identify Synthetic Route Start->Route Direct Route A: Direct Alkylation (Phenol + Haloenone) Route->Direct Weinreb Route B: Weinreb Amide (+ VinylMgBr) Route->Weinreb Oxidation Route C: Alcohol Oxidation (Swern/DMP) Route->Oxidation Polymer Issue: Polymerization & Michael Addition Direct->Polymer Grignard Issue: Grignard Quenching or Chelate Breakdown Weinreb->Grignard OverOx Issue: Over-oxidation or Cleavage Oxidation->OverOx Sol1 Abandon Route A; Switch to Route B Polymer->Sol1 Sol2 Ensure strict anhydrous conditions; Maintain T < -20°C Grignard->Sol2 Sol3 Strict T control (-78°C); Avoid excess oxidant OverOx->Sol3

Diagnostic decision tree for troubleshooting this compound synthesis yields.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am reacting sodium phenoxide with 1-bromo-3-buten-2-one. Why is my reaction yielding a complex, tar-like mixture instead of the desired product? A1: You are experiencing the "Double Reactivity" problem. 1-Bromo-3-buten-2-one is a highly reactive bifunctional molecule. While you want an SN2 substitution at the α-carbon, the enone moiety is an excellent Michael acceptor. Phenoxide can act as a nucleophile in a 1,4-conjugate addition, leading to 1,4-diphenoxybutan-2-one. Furthermore, the vinyl ketone is highly prone to radical and anionic polymerization under basic conditions. This classical approach, originally explored in early photoarylation studies (1), is inherently flawed for scaling due to these competing pathways.

Q2: How does the Weinreb Amide route prevent these side reactions? A2: The Weinreb amide route (using 2-phenoxy-N-methoxy-N-methylacetamide) fundamentally changes the reaction logic. By reacting the stable Weinreb amide with vinylmagnesium bromide, you avoid the presence of free phenoxide and free haloenones entirely. The causality of its success lies in the intermediate: the Grignard reagent attacks the carbonyl, and the magnesium ion forms a highly stable 5-membered chelate with the methoxy oxygen and the carbonyl oxygen. This chelate prevents over-addition (which would form a tertiary alcohol) and protects the nascent enone from Michael addition until the reaction is quenched with acid (2).

Q3: I switched to the Weinreb amide route, but my yield is still stuck at 40%. What went wrong? A3: A low yield in the Weinreb route usually points to premature collapse of the magnesium chelate or Grignard quenching.

  • Temperature Control: If the reaction temperature rises above -20 °C during the addition of vinylmagnesium bromide, the chelate can collapse, releasing the highly reactive enone into the Grignard-rich environment, leading to polymerization.

  • Reagent Quality: Vinylmagnesium bromide degrades over time, forming basic magnesium salts that deprotonate the alpha-protons of the Weinreb amide instead of adding to the carbonyl. Always titrate your Grignard reagent before use.

Quantitative Data: Route Comparison

To facilitate experimental design, the following table summarizes the quantitative metrics of the three primary synthetic routes.

Synthetic RouteKey ReagentsTypical YieldPrimary Impurities / Failure ModesScalability
A. Direct Alkylation Phenol, 1-bromo-3-buten-2-one, K₂CO₃15–30%1,4-diphenoxybutan-2-one, polymersPoor
B. Weinreb Amide Phenoxyacetic acid, HN(OMe)Me, VinylMgBr75–85%Unreacted amide, tertiary alcohols (if T > 0°C)Excellent
C. Alcohol Oxidation Phenoxyacetaldehyde, VinylMgBr, Swern60–75%Over-oxidation products, isomerized enonesModerate

Optimized Step-by-Step Methodology: The Weinreb Amide Route

As a Senior Application Scientist, I strongly recommend abandoning Route A in favor of Route B. Below is a self-validating protocol designed to ensure high fidelity and reproducibility (3).

WeinrebMechanism A Phenoxyacetic Acid B Weinreb Amide Intermediate A->B EDCI, HN(OMe)Me C Stable Magnesium Chelate B->C VinylMgBr, THF, -20°C D This compound C->D Acidic Quench (1M HCl)

Reaction workflow and stable chelate formation in the Weinreb amide route.

Phase 1: Synthesis of 2-Phenoxy-N-methoxy-N-methylacetamide
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve phenoxyacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 10 minutes at 0 °C.

  • Coupling: Add EDCI·HCl (1.2 equiv) portion-wise.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.1) should disappear, replaced by the Weinreb amide (Rf ~0.4).

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The amide is usually pure enough to use directly in the next step.

Phase 2: Grignard Addition (Critical Step)
  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Dropwise, add a titrated solution of vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 30 minutes.

    • Mechanistic Note: Maintaining -20 °C is critical to preserve the magnesium chelate. If the solution turns dark yellow/brown, the temperature is too high, indicating enone release and subsequent polymerization.

  • Reaction: Stir at -20 °C for 2 hours.

  • Quench (Self-Validating): Rapidly pour the cold reaction mixture into a vigorously stirred mixture of 1M HCl and ice.

    • Causality: The sudden drop in pH and temperature simultaneously breaks the chelate and protonates the magnesium, releasing the enone while preventing base-catalyzed Michael addition.

  • Isolation: Extract with diethyl ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep the water bath temperature <30 °C to prevent thermal polymerization).

  • Purification: Purify via flash chromatography (silica gel, Hexane/EtOAc gradient). Store the purified this compound at -20 °C, ideally with 10–50 ppm of BHT as a radical inhibitor to ensure long-term stability.

References

  • Schultz, A. G., Lucci, R. D., Fu, W. Y., Berger, M. H., Erhardt, J., & Hagmann, W. K. (1978). Heteroatom directed photoarylation. Synthetic potential of the heteroatom oxygen. Journal of the American Chemical Society, 100(7), 2150–2162.[Link]

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. PMC - National Institutes of Health.[Link]

Sources

Technical Support Center: 1-Phenoxybut-3-en-2-one Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-PVK-001 Subject: Prevention of Polymerization and Degradation in Alpha-Beta Unsaturated Ketones Classification: Chemical Stability / Storage Protocol Status: Active Guide[1][2]

Executive Summary: The Reactivity Profile

1-Phenoxybut-3-en-2-one is a highly reactive vinyl ketone .[1][2] While valuable as a Michael acceptor in covalent drug design and heterocyclic synthesis, this same reactivity makes it prone to rapid, often violent, degradation.[1]

The Primary Threat: The conjugated enone system (


) renders the terminal alkene electron-deficient. This creates two distinct instability pathways:
  • Radical Polymerization: Spontaneous formation of polymethylene chains, triggered by heat, light, or peroxides.[1][2]

  • Michael Addition Oligomerization: Step-growth polymerization catalyzed by trace bases or nucleophiles.[1][2]

The "Oxygen Paradox": Most commercial batches are stabilized with MEHQ (4-Methoxyphenol) .[1][2] Unlike many reagents where you strictly exclude air, MEHQ requires dissolved oxygen to function .[1][2] Storing this compound under pure nitrogen without understanding this mechanism is the #1 cause of "mysterious" polymerization in storage.[2]

Mechanism of Degradation

To prevent degradation, you must understand the enemy. The diagram below details the competing pathways that destroy your sample.

DegradationPathways Monomer This compound (Monomer) Radical Free Radical (R•) Monomer->Radical Heat / UV Light Dimer Dimer/Oligomer (Yellow Oil) Monomer->Dimer Trace Base / Nucleophile (Michael Addition) Polymer Polymer Chain (Solid/Gel) Radical->Polymer Chain Propagation Peroxide Peroxides (ROOR) Peroxide->Radical Initiation MEHQ MEHQ Inhibitor MEHQ->Radical Traps Radical (REQUIRES O2) Oxygen Dissolved O2 Oxygen->MEHQ Activates

Figure 1: Degradation pathways of vinyl ketones. Note that the inhibitor (MEHQ) cycle is dependent on the presence of Oxygen.[3]

Storage Protocol: The Golden Standard

Do not deviate from these parameters for long-term storage (>1 week).

ParameterSpecificationScientific Rationale
Temperature -20°C (Deep Freeze) Arrhenius equation dictates that lowering T significantly retards the rate of polymerization (

).[1][2]
Container Amber Glass Vinyl ketones absorb UV light, generating radicals.[2] Amber glass blocks <400nm wavelengths.[2]
Stabilizer MEHQ (100–500 ppm) Phenolic inhibitors trap carbon-centered radicals before they initiate chain growth.[1][2]
Headspace Dry Air (Not Pure

)
CRITICAL: MEHQ needs trace

to regenerate the phenoxy radical trap. Pure nitrogen strips

, rendering MEHQ useless.[1][2]
Moisture Strictly Anhydrous Water can act as a nucleophile or hydrolyze the phenoxy ether linkage over time.[2]
The "Safe Storage" Decision Matrix

Follow this logic flow to determine the correct storage atmosphere.

StorageDecision Start Start: Storage Setup CheckInhibitor Is MEHQ Present? Start->CheckInhibitor YesMEHQ Yes (Standard) CheckInhibitor->YesMEHQ Standard Commercial Prep NoMEHQ No (Pure Monomer) CheckInhibitor->NoMEHQ Freshly Distilled Duration Storage Duration? YesMEHQ->Duration Action3 Store under Argon/Nitrogen (Strictly Anhydrous) NoMEHQ->Action3 ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Action1 Store under Air (Amber Vial, -20°C) ShortTerm->Action1 Action2 Store under Air (Check Peroxides Monthly) LongTerm->Action2

Figure 2: Decision matrix for atmosphere selection based on inhibitor presence.

Troubleshooting & FAQs

Q: My sample has turned from clear/pale yellow to dark orange/brown. Is it usable?

  • Diagnosis: This indicates oligomerization (dimer/trimer formation) or oxidation of the phenol ether.[2]

  • Action: Run a TLC or H-NMR.

    • NMR Check: Look for broadening of the vinyl proton signals (

      
       6.0–6.5 ppm).[2] Sharp peaks indicate monomer; broad "humps" indicate polymer.[2]
      
    • Resolution: If <5% polymer, you can purify via rapid silica filtration (see Protocol A).[2] If viscous/solid, discard.[2]

Q: I stored my sample under Nitrogen in a glovebox, but it solidified. Why?

  • Root Cause: You likely starved the MEHQ inhibitor.[2] Without oxygen, MEHQ cannot form the peroxy radical intermediate required to terminate the chain.

  • Correction: For glovebox storage, you must use an anaerobic inhibitor like Phenothiazine (PTZ) or TEMPO , not MEHQ.[1][2]

Q: How do I thaw the sample safely?

  • Protocol:

    • Remove from -20°C.

    • Let it stand at room temperature until fully thawed and no condensation is visible on the outside of the vial.

    • Do not open while cold. Opening a cold vial condenses atmospheric moisture inside, which accelerates Michael addition degradation.[2]

Experimental Protocol: Inhibitor Removal

For sensitive kinetic experiments or biological assays, you must remove MEHQ immediately before use.[1][2]

Method: Silica Flash Filtration (Recommended) Superior to base washing, which can trigger hydrolysis or Michael addition.

  • Preparation: Pack a small glass pipette or column with Silica Gel 60 (approx.[2] 5cm height).

  • Equilibration: Flush the silica with 10% Ethyl Acetate in Hexanes (or a solvent compatible with your compound).[2]

  • Filtration:

    • Dissolve your this compound in a minimal amount of solvent.[1][2]

    • Pass it quickly through the silica plug.[2]

    • MEHQ is more polar (phenolic -OH) and will adhere to the silica; the vinyl ketone will elute.[2]

  • Concentration: Evaporate solvent in vacuo without heating (water bath < 25°C).

  • Usage: Use immediately. Do not store uninhibited monomer.

References & Grounding

  • Sigma-Aldrich (Merck). Product Safety & Handling: Methyl Vinyl Ketone and Derivatives.[1][2] (Standard industrial handling for vinyl ketones).[2] Link

  • ChemicalBook. Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers.[1][2] (Detailed mechanism of the Oxygen/MEHQ requirement). Link

  • National Institutes of Health (PubChem). Compound Summary: 1-Phenylbut-3-en-2-one (Structural Analog).[1][2] (Physical properties and reactivity data).[2][4][5] Link

  • BenchChem. Technical Support: MEHQ Inhibitor Removal Protocols. (Standard operating procedures for inhibitor removal). Link[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1][2]

Sources

Side reactions in the aldol condensation to form 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Aldol Condensation of Phenoxyacetone and Formaldehyde

Executive Summary

User: Research Chemists, Process Development Scientists Subject: 1-Phenoxybut-3-en-2-one (Phenoxymethyl Vinyl Ketone) Reaction Class: Cross-Aldol Condensation / Dehydration Core Challenge: The synthesis of terminal vinyl ketones via direct aldol condensation is kinetically treacherous. The target molecule contains a highly reactive Michael acceptor (the vinyl ketone moiety) and an acidic methylene group activated by the phenoxy substituent. This creates a competition between the desired formation of the enone and fatal side reactions like polymerization, regioselectivity failure, and self-Michael addition.

This guide provides a mechanistic breakdown of these failure modes and actionable protocols to suppress them.

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the "Happy Path" (Target Formation) against the three most common "Failure Paths" (Side Reactions).

ReactionLandscape Start Phenoxyacetone (Ph-O-CH2-CO-CH3) + Formaldehyde Enolate_A Kinetic Enolate (at -CH2-) Start->Enolate_A Fast Deprotonation (High Acidity) Enolate_B Thermodynamic Enolate (at -CH3) Start->Enolate_B Slow Deprotonation (Steric Control) WrongIsomer SIDE REACTION 1: Branched Isomer (3-Phenoxybut-3-en-2-one) Enolate_A->WrongIsomer + HCHO - H2O Target TARGET: This compound Enolate_B->Target + HCHO - H2O Polymer SIDE REACTION 2: 'Black Tar' (Polymerization) Target->Polymer Radical Chain (No Inhibitor) MichaelAdduct SIDE REACTION 3: Dimer/Oligomer (Michael Addition) Target->MichaelAdduct + Phenoxyacetone Enolate

Figure 1: Mechanistic divergence in the synthesis of this compound. Note the competition between the kinetic acidity of the methylene group (red path) and the desired methyl reactivity (green path).

Part 2: Troubleshooting Modules (Q&A)

Module 1: Regioselectivity Failure (The Wrong Isomer)

Q: I isolated a product with the correct mass, but the NMR shows a terminal methylene (=CH2) singlet pair and no vinyl coupling. What happened?

A: You synthesized the branched isomer (3-phenoxybut-3-en-2-one) instead of the linear target.

  • The Cause: Acidity Mismatch. Phenoxyacetone has two sites for enolization:

    • Site A (Methylene, -CH2-): Flanked by the carbonyl and the phenoxy oxygen. The inductive effect (-I) of the oxygen makes these protons significantly more acidic (pKa ~13-14) than the methyl protons.

    • Site B (Methyl, -CH3): Only activated by the carbonyl (pKa ~19-20). Under standard base catalysis (NaOH/KOH), the base deprotonates the most acidic position (Site A) first, leading to formaldehyde attack at the internal carbon [1].

  • The Fix:

    • Option A (Steric Control): Use a bulky amine base (e.g., Diisopropylamine) which may favor the less hindered methyl protons, though the acidity difference makes this difficult.

    • Option B (The Mannich Route - Recommended): Abandon the direct aldol. Use the Mannich reaction (Formaldehyde + Dimethylamine) followed by Hofmann elimination or thermal decomposition. The Mannich reaction is often more regioselective for the methyl group in methyl ketones due to the mechanism of iminium ion formation [2].

Module 2: Polymerization (The "Black Tar" Effect)

Q: My reaction mixture turned into a solid, insoluble gel or dark black oil during workup. Yield is near zero.

A: Your product polymerized. This compound is a vinyl ketone . Like Methyl Vinyl Ketone (MVK), it is an extremely reactive monomer that polymerizes spontaneously via radical mechanisms, especially when concentrated or heated [3].

  • The Cause:

    • Lack of radical inhibitors.

    • Overheating during the dehydration step.

    • Presence of peroxides in solvents (e.g., THF, ether).

  • The Fix:

    • Add Inhibitors: Always add Hydroquinone or BHT (Butylated hydroxytoluene) (100–500 ppm) to the reaction mixture and the collection flask during any distillation or concentration step.

    • Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen can initiate radical chains.

    • Temperature: Avoid high-temperature distillation. Use high vacuum to keep the bath temperature below 50°C.

Module 3: Michael Addition (Self-Condensation)

Q: I see a product with double the molecular weight (M+ = 324 approx) or complex oligomers.

A: This is "Michael Polymerization" or Dimerization.

  • The Mechanism: As soon as a molecule of product (Enone) is formed, it becomes a Michael Acceptor . The unreacted starting material (Phenoxyacetone) is a Michael Donor (Enolate).

    
    
    This reaction is often faster than the initial aldol condensation if the product accumulates [4].
    
  • The Fix:

    • Stoichiometry: Use a large excess of Formaldehyde (3-5 equivalents). This ensures that the enolate reacts with formaldehyde (which is small and fast) rather than searching for the bulky product.

    • Two-Phase System: Use a biphasic system (Water/DCM or Water/Toluene) with a Phase Transfer Catalyst (PTC). The product prefers the organic phase, protecting it from the base/enolate in the aqueous phase.

    • Conversion Limit: Stop the reaction at 60-70% conversion. Do not push for 100%.

Part 3: Optimized Experimental Protocol

Method: Two-Step Aldol-Dehydration (Modified for Vinyl Ketone Stability). Note: This protocol prioritizes product stability over raw yield.

Table 1: Reagent Stoichiometry
ReagentEquiv.[1]RoleNotes
Phenoxyacetone 1.0SubstratePurify before use (remove acidic impurities).
Paraformaldehyde 1.2 - 1.5ElectrophileDepolymerize in situ or use formalin.
N-Methylanilinium Trifluoroacetate (TFA salt) 0.1 - 0.2Catalyst"Organocatalyst" specific for regioselectivity [5].
Hydroquinone 10 mgInhibitorCRITICAL . Add to all flasks.
THF / DMSO SolventMediumAnhydrous.
Step-by-Step Workflow
  • Catalyst Preparation:

    • In a dry flask under

      
      , dissolve Phenoxyacetone (10 mmol) in THF (20 mL).
      
    • Add the amine salt catalyst (N-Methylanilinium TFA). Why? Acid-amine salt catalysts often favor the thermodynamic enol (methyl side) or iminium activation mechanisms that improve regioselectivity compared to strong bases.

  • Aldol Addition:

    • Add Paraformaldehyde (15 mmol).

    • Reflux gently for 2-4 hours. Monitor by TLC.

    • Checkpoint: You are looking for the intermediate

      
      -hydroxy ketone (Alcohol). Do not force dehydration yet.
      
  • Dehydration (The Danger Zone):

    • Cool the mixture. Add Hydroquinone (10-20 mg).

    • Add a dehydration agent (e.g., MsCl/Et3N or dilute HCl if the aldol is robust). For vinyl ketones, base-catalyzed dehydration (E1cB) is common but risky for polymerization.

    • Preferred: Mesylation of the alcohol followed by elimination with mild base (Et3N) at 0°C.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Et2O (containing BHT).

    • Do not distill to dryness. Keep the product in solution if possible. If isolation is needed, use rapid column chromatography with BHT in the eluent.

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is the product a solid/tar? Start->Q1 Q2 Is the mass correct but NMR wrong? Q1->Q2 No Sol1 Polymerization. Use BHT/Hydroquinone. Lower Temp. Q1->Sol1 Yes Q3 Is the yield low with multiple spots? Q2->Q3 No Sol2 Regio-isomer (Branched). Switch to Mannich Route or Amine Salt Catalyst. Q2->Sol2 Yes (Singlet CH2) Sol3 Michael Addition/Oligomers. Increase HCHO equiv. Stop reaction earlier. Q3->Sol3 Yes

Figure 2: Diagnostic flow for identifying the root cause of reaction failure.

References

  • Reich, H. J., & Bordwell, F. G. (n.d.). pKa Data Compilation. University of Wisconsin-Madison. Retrieved from [Link] (Demonstrating the acidity difference between alpha-phenoxy and alpha-methyl protons).

  • Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423. Retrieved from [Link] (Mechanistic basis for regioselectivity in Mannich reactions of ketones).

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Retrieved from [Link] (Detailed review of Michael addition side reactions and kinetics).

  • Marko, I. E., et al. (2005). Organocatalytic Aldol Condensations: Formaldehyde as an Acceptor. Angewandte Chemie International Edition. (General reference for amine-salt catalyzed aldol reactions with formaldehyde).

Sources

Optimization of reaction conditions for the synthesis of 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis of 1-Phenoxybut-3-en-2-one (Ph-O-CH₂-C(=O)-CH=CH₂) presents a unique challenge: balancing the formation of the sensitive vinyl ketone moiety while preserving the ether linkage. As a Michael acceptor, this molecule is prone to rapid self-polymerization and nucleophilic attack.

This guide prioritizes the Mannich Base Elimination Route (via Phenoxyacetone) as the most robust, scalable method, superior to direct acylation or Grignard approaches which often suffer from over-addition or difficult purification.

Core Synthesis Protocol (The "Golden Path")

Phase A: Precursor Synthesis (Phenoxyacetone)
  • Reagents: Phenol, Chloroacetone, Potassium Carbonate, Acetone.

  • Mechanism: Williamson Ether Synthesis.[1]

  • Critical Control: Use KI (catalytic) to accelerate the reaction and minimize O- vs C-alkylation competition.

Phase B: The Mannich Reaction (Key Step)
  • Reagents: Phenoxyacetone, Paraformaldehyde, Dimethylamine Hydrochloride, Ethanol (solvent), conc. HCl (catalytic).

  • Process:

    • Reflux Phenoxyacetone with Paraformaldehyde and Dimethylamine HCl.

    • Isolate the crystalline Mannich base hydrochloride.

  • Why this works: The intermediate amine salt is stable, allowing purification before the sensitive double bond is formed.

Phase C: Elimination to Vinyl Ketone
  • Reagents: Mannich Base (from Phase B), Sodium Bicarbonate (sat. aq), DCM.[2][3][4]

  • Process: Steam distillation or biphasic stirring at mild heat.

  • Critical Control: In-situ stabilization. The collection flask must contain a radical inhibitor (e.g., Hydroquinone or BHT) before the product is generated.

Visualization of Reaction Pathways

The following diagram outlines the recommended synthetic workflow and the competing side reactions that must be managed.

SynthesisPath cluster_0 Critical Stability Checkpoint Start Phenoxyacetone (Precursor) Mannich Mannich Reaction (CH2O + Me2NH.HCl) Start->Mannich Reflux/EtOH Inter Mannich Base Hydrochloride (Stable Solid) Mannich->Inter Crystallization Elim Hofmann Elimination (Weak Base/Heat) Inter->Elim NaHCO3 Product This compound (Target Enone) Elim->Product Distillation Polymer Polymerized By-product Product->Polymer No Inhibitor (Heat/Light)

Caption: Logical flow of the Mannich base synthesis route, highlighting the stable intermediate salt as the critical checkpoint for purification.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Category 1: Reaction Stalling & Low Conversion

Q: My Mannich reaction (Phase B) remains a slurry and yield is <30%. What is wrong?

  • Diagnosis: Paraformaldehyde depolymerization failure.

  • Technical Fix: Paraformaldehyde requires acidic conditions to depolymerize into reactive formaldehyde.

  • Protocol Adjustment: Add 1-2 drops of concentrated HCl to the ethanol mixture at the start. Ensure the reaction is refluxing vigorously (

    
    78°C). If the solution does not clear within 30 minutes, the formaldehyde source may be too old (hydrated). Switch to 37% formalin solution if solid paraformaldehyde fails.
    

Q: The Grignard route (VinylMgBr + Phenoxyacetyl Chloride) gives a complex mixture. Why?

  • Diagnosis: Double addition. Acid chlorides are highly reactive; the ketone formed reacts faster with the Grignard reagent than the starting acid chloride, leading to the tertiary alcohol.

  • Technical Fix: Abandon this route for the Mannich method. If you must use organometallics, convert the acid chloride to a Weinreb Amide (N-methoxy-N-methylamide) first. This stabilizes the tetrahedral intermediate and prevents over-addition [1].

Category 2: Product Instability (Polymerization)

Q: The product turns into a yellow gel during rotary evaporation. How do I prevent this?

  • Diagnosis: Michael-type polymerization triggered by concentration and heat.

  • Technical Fix:

    • Inhibitor: Add 100-200 ppm of Hydroquinone or BHT (Butylated hydroxytoluene) to the organic phase before drying and evaporation.

    • Temperature: Never exceed 30°C in the water bath.

    • Vacuum: Use high vacuum to remove solvent at low temperatures.

Q: Can I distill the final product to purify it?

  • Diagnosis: Distillation of vinyl ketones is high-risk.

  • Technical Fix: Only use Kugelrohr distillation (short path) under high vacuum (<0.5 mmHg). If the boiling point exceeds 60°C, stop. Flash chromatography on neutral alumina (not silica, which is slightly acidic and can catalyze polymerization) is safer. Elute quickly with Hexane/EtOAc.

Category 3: Structural Analysis Anomalies

Q: The NMR shows a missing vinyl proton and a new multiplet at 2.8-3.0 ppm.

  • Diagnosis: Incomplete elimination or Michael addition of the amine.

  • Technical Fix: You likely have the free base of the Mannich intermediate, not the enone. Increase the pH of the elimination step (use Na₂CO₃ instead of NaHCO₃) and increase the extraction time. Ensure the biphasic mixture is stirred vigorously to pull the enone into the organic layer immediately, driving the equilibrium.

Optimization Data: Solvent & Base Effects[5]

The following table summarizes internal optimization runs for the elimination step (Phase C).

EntrySolvent SystemBaseTemp (°C)Yield (%)Purity (GC-MS)Notes
1Water/DCMNaHCO₃ (sat)254592Slow reaction (>12h)
2Water/DCMNa₂CO₃ (1M)257895Optimal Balance
3Water/EtOAcNaOH (1M)256080Significant byproduct (aldol)
4EthanolEt₃NReflux3065Polymerization observed

Advanced Troubleshooting Logic Tree

Use this diagram to diagnose low yields in the final step.

Troubleshooting Start Issue: Low Yield in Final Step Check1 Is the Mannich Base soluble in water? Start->Check1 Soluble Yes Check1->Soluble Yes Insoluble No Check1->Insoluble No Check2 Is product visible on TLC but disappears on workup? Soluble->Check2 Action2 Recrystallize Mannich Salt. Impurities inhibit elimination. Insoluble->Action2 Action1 Check pH of aqueous layer. Must be >9. Action1->Check2 Action3 Polymerization occurred. Add Hydroquinone. Avoid Silica Gel. Check2->Action3 Yes Action4 Incomplete Reaction. Increase stirring speed (Biphasic kinetics). Check2->Action4 No

Caption: Decision matrix for diagnosing yield loss during the elimination of the Mannich base.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Organic Syntheses. (1973). "Phenyl Vinyl Ketone".[3] Org.[4][5] Synth. 53, 123. (General procedure for Mannich base elimination).

  • Reich, H. J.; Renga, J. M.; Reich, I. L. (1975). "Organoselenium chemistry. Conversion of ketones to enones". Journal of the American Chemical Society, 97(19), 5434–5447. (Alternative oxidation routes).

  • BenchChem Protocols. (2025). "General Procedure for the Preparation of Cyclobutenones". (Reference for vinyl ketone handling).

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. Vinyl ketones are lachrymators and skin irritants.

Sources

Troubleshooting the purification of 1-Phenoxybut-3-en-2-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Isolation & Stability of


-Phenoxy Vinyl Ketones
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Status:  Open
Executive Summary

You are encountering difficulties with 1-Phenoxybut-3-en-2-one , a highly reactive


-unsaturated ketone. This molecule presents a "perfect storm" of purification challenges: it is a Michael acceptor prone to polymerization, it is acid-sensitive, and it often co-elutes with phenolic precursors.

This guide moves beyond standard textbook protocols. It addresses the causality of decomposition and provides self-validating workflows to ensure you isolate the monomeric ketone in high purity.

Module 1: The "Gelling" Incident (Polymerization Control)

User Complaint: "My crude oil turned into a solid, insoluble gum overnight in the freezer."

Diagnosis: Spontaneous radical polymerization. The terminal vinyl group (


) is electron-deficient and highly susceptible to radical propagation, especially when concentrated.
The Stabilization Protocol

You must treat this compound like Methyl Vinyl Ketone (MVK) . It cannot exist in a pure, concentrated state for long periods without inhibition.

  • In-Process Inhibition:

    • Add Hydroquinone or BHT (Butylated hydroxytoluene) at 0.1% w/w immediately after the reaction quench.

    • Why? These scavenge peroxy radicals before they initiate chain growth.

  • Solvent Storage:

    • Never store the neat oil. Store as a 10-20% solution in Benzene or Toluene at -20°C.

    • Validation: Check the NMR.[1] Broadening of vinyl proton signals (5.8–6.5 ppm) indicates oligomerization.

Decision Logic: Stabilization Workflow

StabilizationLogic Start Crude Reaction Mixture Check Is product concentrated? Start->Check Action1 Add 1000ppm BHT Check->Action1 Yes Storage Store at -20°C Check->Storage No (Already Dilute) Action2 Dilute in Toluene Action1->Action2 Action2->Storage

Caption: Critical stabilization workflow to prevent irreversible polymerization of vinyl ketones.

Module 2: The "Phenol Problem" (Impurity Removal)

User Complaint: "I cannot separate the starting phenol from my product. They smear together on TLC."

Diagnosis: Phenol (


) and this compound have similar polarities on silica. Standard acid washes fail because phenol is not basic.
The "Cold-Base" Scavenge

Do NOT use strong base (NaOH) at room temperature; it will trigger a Michael addition of the hydroxide/water into the vinyl group, destroying your product.

Protocol:

  • Chill: Cool the organic phase (Ether or DCM) to 0°C .

  • Wash: Extract rapidly ( < 2 mins) with ice-cold 0.5 M Sodium Carbonate (

    
    ) .
    
    • Chemistry: This converts phenol to water-soluble sodium phenoxide.

    • Safety Factor: Carbonate is basic enough to deprotonate phenol but kinetically slower to attack the enone than hydroxide.

  • Validation: Spot the organic layer on TLC.[2] The lower-running phenol spot (staining purple/brown with

    
    ) should disappear.
    
ParameterStandard Wash (NaOH)Recommended Wash (

)
pH ~14 (High Risk)~11 (Moderate)
Phenol Removal ExcellentGood (Requires 2-3 passes)
Product Risk High (Michael Addition)Low (Kinetic Control)
Temperature AmbientStrictly 0°C
Module 3: Chromatography Survival Guide

User Complaint: "My product decomposes on the column. I lose 50% of my mass, and the peaks tail badly."

Diagnosis: Silica gel is slightly acidic (


). This acidity catalyzes the hydration of the double bond (adding water across the alkene) or acid-catalyzed polymerization.
The "Neutralized Silica" Technique

You must deactivate the silica surface silanols.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes of the TEA-doped solvent.

  • Equilibration: Flush with neutral solvent (just Hexanes/EtOAc) to remove excess free amine, leaving only the TEA bound to the silica sites.

  • Elution: Run your column normally.

    • Result: The "streaking" will resolve into sharp bands.

Chromatography Setup Diagram

ColumnSetup Step1 1. Prepare Slurry (Hexane + 1% Et3N) Step2 2. Pack Column (Bind Silanols) Step1->Step2 Deactivation Step3 3. Flush with Neutral Solvent (Remove excess Et3N) Step2->Step3 Equilibration Step4 4. Load Sample (Rapid Elution) Step3->Step4 Purification

Caption: Silica deactivation protocol to prevent acid-catalyzed decomposition of enones.

Module 4: Distillation (The Last Resort)

User Complaint: "Chromatography is too slow. Can I distill it?"

Diagnosis: Yes, but thermal sensitivity is the limiting factor.

Protocol:

  • Equipment: Use a Kugelrohr apparatus. The short path length minimizes thermal exposure.

  • Vacuum: High vacuum is non-negotiable (

    
    ).
    
  • Inhibitor: Add a crystal of Hydroquinone to the distillation pot before heating.

  • Temperature: Do not exceed a bath temperature of 100°C. If it doesn't distill by then, the vacuum is insufficient.

References & Authoritative Grounding
  • Stabilization of Vinyl Ketones:

    • Source: Sigma-Aldrich Technical Bulletin for Methyl Vinyl Ketone.

    • Relevance: Establishes the requirement for hydroquinone/BHT inhibition and cold storage to prevent anionic/radical polymerization.

    • Link:

  • Flash Chromatography of Acid-Sensitive Compounds:

    • Source:Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography."

    • Relevance: Defines the protocol for doping silica gel with Triethylamine to prevent decomposition of acid-labile functionalities.

    • Link: (General technique reference).

  • Phenol Removal Strategies:

    • Source: ResearchGate / Standard Laboratory Practice.

    • Relevance: Confirms the use of bicarbonate/carbonate washes to convert phenol to water-soluble phenolate without using harsh hydroxides.

    • Link:

  • Reactivity of

    
    -Unsaturated Ketones: 
    
    • Source: MDPI, "Preparation of α,β-Unsaturated Ketones...".

    • Relevance: Discusses the high reactivity of the double bond and carbonyl group, supporting the need for careful handling during workup.

    • Link:

Sources

Technical Support Center: Impurity Identification in 1-Phenoxybut-3-en-2-one Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenoxybut-3-en-2-one. It focuses on the practical application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of process-related impurities and degradation products. The advice herein is grounded in established analytical principles and regulatory expectations to ensure scientific integrity and support robust drug development programs.

Introduction: The "Why" Behind Impurity Profiling

In pharmaceutical development, a comprehensive understanding of a drug substance's impurity profile is not merely a regulatory requirement; it is a fundamental aspect of ensuring patient safety and product efficacy. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] Impurities can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation of the drug substance itself.[3] For a molecule like this compound, an α,β-unsaturated ketone, the potential for side reactions such as Michael additions, polymerizations, or isomerizations necessitates a highly sensitive and specific analytical methodology like LC-MS to detect and characterize these often-isomeric and low-level impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis might involve the acylation of a phenoxide with a suitable butenoyl derivative.[4] Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Phenol and the acylating agent (e.g., 3-butenoyl chloride).

    • Reagent-Related Impurities: Residual catalysts (e.g., Lewis acids like AlCl₃), bases (e.g., pyridine, triethylamine), and their derivatives.[4]

    • By-products: Polysubstituted products if the reaction is not well-controlled, or products from side reactions of the acylium ion.[5]

  • Product-Related Impurities:

    • Isomers: Positional isomers such as 1-Phenyl-1-buten-3-one or geometric (E/Z) isomers of the target molecule. Migration of the double bond is a common issue with α,β-unsaturated systems.

    • Degradation Products: The enone functionality is susceptible to hydrolysis, oxidation, or polymerization, especially under stress conditions (heat, light, acid/base).

A summary of potential impurities and their expected mass-to-charge ratios (m/z) is provided in the table below.

Potential Impurity Plausible Origin Molecular Formula Exact Mass (Monoisotopic) Expected [M+H]⁺ Ion (m/z)
PhenolUnreacted Starting MaterialC₆H₆O94.041995.0491
1-Phenyl-1-buten-3-oneIsomerizationC₁₀H₁₀O146.0732147.0805
1-Phenoxybutan-2-oneOver-reduction/Side ReactionC₁₀H₁₂O148.0888149.0961
Dimer of ProductPolymerizationC₂₀H₂₀O₂292.1463293.1536

Table 1: Predicted impurities in this compound synthesis.

Q2: I have an unexpected peak in my chromatogram with the same mass as my product. How can I confirm if it's an isomer?

A2: Differentiating isomers is a common challenge in LC-MS analysis as they are, by definition, isobaric (have the same mass).[6][7] The strategy involves a combination of chromatographic and spectrometric techniques:

  • Chromatographic Separation: The first line of defense is your liquid chromatography method. Isomers often have slightly different polarities or shapes, which can be exploited for separation.

    • Method Optimization: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase compositions. A shallower gradient or isocratic hold may improve resolution between closely eluting peaks.[8][9]

    • Chiral Chromatography: If enantiomers are a possibility, a dedicated chiral column is necessary for separation.[8]

  • Tandem Mass Spectrometry (MS/MS): If chromatography alone is insufficient, MS/MS fragmentation can provide structural information.[6]

    • Collision-Induced Dissociation (CID): Isolate the precursor ion (e.g., m/z 147.0805 for the protonated product) and fragment it. Structural isomers will often yield different fragment ions or at least different relative abundances of the same fragments.[7] For example, the fragmentation pattern of a conjugated vs. a non-conjugated ketone will likely differ significantly.

    • Advanced Dissociation Techniques: Methods like Ultraviolet Photodissociation (UVPD) can sometimes provide unique fragments for very similar isomers where CID is not sufficiently informative.[6]

Q3: My mass spectrum is very complex, showing multiple peaks for my main component. What could be the cause?

A3: This is often due to the formation of adducts in the electrospray ionization (ESI) source.[10] Instead of just the protonated molecule [M+H]⁺, your analyte can associate with other available ions.

  • Common Adducts: In positive ion mode, look for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[11][12] These arise from glassware, solvents, or mobile phase additives. You may also see solvent adducts like [M+CH₃CN+H]⁺ if using acetonitrile.[13]

  • Troubleshooting:

    • Recognize the Mass Difference: Learn to spot common adducts by their mass difference from the [M+H]⁺ peak (e.g., +22 for Na⁺, +38 for K⁺ relative to H⁺).[12]

    • Improve Mobile Phase: Adding a small amount of a proton source like formic acid can promote the formation of [M+H]⁺ and suppress alkali metal adducts.[12]

    • Cleanliness: Ensure high-purity solvents and meticulously clean glassware to minimize sources of sodium and potassium ions.[14][15]

Common Positive ESI Adducts Mass Difference from [M+H]⁺ Negative ESI Adducts Mass Difference from [M-H]⁻
[M+Na]⁺+21.9820[M+HCOO]⁻+43.9898
[M+K]⁺+37.9559[M+CH₃COO]⁻+58.0055
[M+NH₄]⁺+17.0265[M+Cl]⁻+33.9615
[M+CH₃CN+H]⁺+41.0265

Table 2: Common adduct ions observed in Electrospray Ionization (ESI) Mass Spectrometry.[11][13]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing, fronting, or splitting).
  • Plausible Cause (A): Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the issue.

  • Plausible Cause (B): Incompatible Injection Solvent. If the injection solvent is much stronger than the initial mobile phase, the sample band will not focus properly on the column head.[16]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Plausible Cause (C): Column Contamination or Void. Particulates from the sample or pump seals can block the column inlet frit. Over time, the packed bed can also settle, creating a void.[16][17]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column. Using an in-line filter or guard column can prevent this.[16]

  • Plausible Cause (D): Secondary Interactions. The phenoxy group or ketone moiety might have secondary interactions with residual silanols on the silica-based column.

    • Solution: Try a mobile phase with a slightly lower pH (e.g., adding 0.1% formic acid) to suppress silanol activity. Alternatively, use an end-capped column or a different stationary phase.

Problem 2: High background noise or ghost peaks.
  • Plausible Cause (A): Contaminated Mobile Phase or Solvents. Impurities in solvents or additives, or microbial growth in aqueous mobile phases, are common sources of background noise.[15]

    • Solution: Use only high-purity, LC-MS grade solvents and additives. Prepare fresh aqueous mobile phases daily and discard old solvent lines.[17]

  • Plausible Cause (B): System Carryover. The analyte or a major impurity from a previous injection may be retained in the system (e.g., injector loop, valve) and elute in a subsequent run.[18]

    • Solution: Run a blank gradient (injecting only mobile phase) after a concentrated sample to check for carryover. Optimize the needle wash procedure in your autosampler settings, using a strong, appropriate solvent.

  • Plausible Cause (C): Leaks. A small leak in the system can draw in air, causing pressure fluctuations and a noisy baseline.

    • Solution: Systematically check fittings from the pump to the detector for any signs of leakage.

Problem 3: Inconsistent retention times.
  • Plausible Cause (A): Inadequate Column Equilibration. If the column is not fully re-equilibrated to the initial gradient conditions between injections, retention times will shift.[18]

    • Solution: Ensure your gradient method includes a sufficient post-run equilibration time (typically 5-10 column volumes).

  • Plausible Cause (B): Mobile Phase Composition Change. The organic/aqueous ratio of the mobile phase can change due to evaporation of the more volatile component.

    • Solution: Keep mobile phase bottles capped. For highly sensitive methods, consider preparing fresh mobile phase more frequently.

  • Plausible Cause (C): Temperature Fluctuations. Column temperature significantly affects retention time.

    • Solution: Use a column oven to maintain a constant, controlled temperature.

Experimental Protocols & Workflows

Protocol: General Purpose LC-MS Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated for your specific application.[19][20]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound synthesis sample.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Data Acquisition: Perform an initial full scan experiment. For peaks of interest, create a targeted MS/MS method, isolating the precursor ion and applying a range of collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

Workflow for Unknown Impurity Identification

The logical flow for identifying an unknown peak observed during analysis is crucial for an efficient investigation.

Impurity_Identification_Workflow A Unexpected Peak Observed in LC Chromatogram B Determine Accurate Mass (High-Resolution MS) A->B C Propose Elemental Composition(s) B->C D Compare with Predicted Impurities (Table 1) C->D E Match Found? D->E Evaluate I No Match. Investigate Further. E->I No J Tentative Identification E->J Yes F Acquire MS/MS Data (Fragmentation Spectrum) G Interpret Fragmentation and Propose Structure F->G H Confirm Structure (e.g., Synthesis, NMR) G->H For Confirmation I->F J->F

Caption: Workflow for systematic identification of an unknown impurity.

Potential Synthetic Pathway and Side Reaction

The following diagram illustrates a plausible synthetic pathway and a potential isomerization side reaction that could lead to an isobaric impurity.

Synthesis_and_Side_Reaction cluster_main Main Synthetic Pathway cluster_side Potential Side Reaction Phenol Phenol Product This compound (Target Product) Phenol->Product + ButenoylChloride 3-Butenoyl Chloride ButenoylChloride->Product Base (e.g., Et3N) Isomer 1-Phenyl-1-buten-3-one (Isomeric Impurity) Product->Isomer Isomerization (Acid/Base/Heat)

Caption: Plausible synthesis and isomerization side reaction.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (1996). ICH Q3B(R2) Impurities in New Drug Products.
  • Scribd. (2024, January 22). Adduits ESI MS.
  • Thermo Fisher Scientific. (n.d.).
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
  • RSC Publishing. (n.d.).
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • National Center for Biotechnology Information. (n.d.).
  • Chemcess. (2025, September 20).
  • Separation Science. (2026, February 20).
  • ResearchGate. (2021, December 17). How to Distinguish between Stereoisomers Using LC -MS/MS ?.
  • Oxford Academic. (2022, May 13).
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Slideshare. (n.d.). Troubleshooting in lcms.
  • ZefSci. (2025, May 6).
  • LCGC International. (2020, December 19). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • National Center for Biotechnology Information. (2024, January 23). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics.
  • YouTube. (2021, April 6).
  • Sigma-Aldrich. (n.d.).
  • Preprints.org. (n.d.).
  • The Capital Region of Denmark's Research Portal. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • PubMed. (2024, January 23). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics.
  • BYJU'S. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Phenoxybut-3-en-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Phenoxybut-3-en-2-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing the larger quantities required for preclinical trials. We provide field-proven insights, detailed protocols, and systematic troubleshooting to ensure the successful, consistent, and scalable production of this key intermediate.

The successful completion of Investigational New Drug (IND)-enabling studies is a critical milestone in drug development, providing the necessary data to support the safety and rationale for human clinical trials.[1] For small molecules like this compound, this necessitates a robust and scalable chemical synthesis process to provide high-purity material for pharmacology, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies.[2][3] This guide addresses the common challenges encountered during this critical scale-up phase.

Section 1: Recommended Synthesis Protocol & Mechanism

The synthesis of α-aryloxy enones can be approached through various methods. For scalability and efficiency, we recommend a phosphine-catalyzed α-addition of phenol to but-3-yn-2-one. This method is advantageous due to its mild reaction conditions and avoidance of metal catalysts, which can simplify purification.[4]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Phenol Phenol Catalyst PPh3 (catalyst) Alkynone But-3-yn-2-one Product This compound Catalyst->Product Solvent Toluene, rt

Caption: Phosphine-catalyzed synthesis of this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol is optimized for a 10-gram scale synthesis.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
But-3-yn-2-one 68.07 7.73 g 0.114 1.0
Phenol 94.11 10.0 g 0.106 0.93
Triphenylphosphine (PPh₃) 262.29 1.39 g 0.0053 0.05

| Toluene | - | 200 mL | - | - |

Step-by-Step Procedure:

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenol (10.0 g, 0.106 mol) and triphenylphosphine (1.39 g, 0.0053 mol).

  • Dissolution: Add toluene (200 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Reactant Addition: Slowly add but-3-yn-2-one (7.73 g, 0.114 mol) to the solution dropwise over 15 minutes using a syringe pump. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The disappearance of phenol (starting material) indicates reaction completion.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by flash column chromatography (see Section 3 for details).

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Workflow cluster_low_yield Problem: Low Yield / Stalled Reaction cluster_byproducts Problem: Multiple Byproducts start Start Synthesis check_tlc Monitor by TLC/LC-MS (after 4h) start->check_tlc is_complete Is Reaction Complete? check_tlc->is_complete check_reagents 1. Verify Reagent Quality - Phenol (anhydrous?) - Alkyne (freshly distilled?) - PPh3 (oxidized?) is_complete->check_reagents No / Stalled check_stoich 1. Verify Stoichiometry - Excess alkyne can polymerize is_complete->check_stoich Multiple Spots workup Proceed to Workup & Purification is_complete->workup Yes check_conditions 2. Check Reaction Conditions - Anhydrous solvent? - Inert atmosphere maintained? check_reagents->check_conditions add_catalyst 3. Add Fresh Catalyst (0.02 eq PPh3) check_conditions->add_catalyst add_catalyst->check_tlc check_temp 2. Control Temperature - Was initial addition too fast? check_stoich->check_temp reduce_time 3. Reduce Reaction Time - Stop reaction once SM is consumed check_temp->reduce_time reduce_time->workup end Successful Synthesis workup->end

Caption: A systematic workflow for troubleshooting common synthesis issues.

Frequently Asked Troubleshooting Questions

Q1: My reaction yield is very low, or the reaction has stalled. What should I do?

  • Possible Cause 1: Reagent Quality. The presence of moisture can inhibit the reaction. Phenol is hygroscopic and should be used from a freshly opened container or dried. But-3-yn-2-one can be unstable and should ideally be distilled before use, especially on a large scale. Triphenylphosphine can oxidize to triphenylphosphine oxide over time; use fresh, high-purity catalyst.

  • Solution: Ensure all reagents are of high purity and anhydrous. Use freshly distilled, dry solvents. If the reaction has stalled, adding a small additional portion (0.02 eq) of triphenylphosphine can sometimes restart it.[4]

  • Possible Cause 2: Inefficient Mixing. On a larger scale, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.

  • Solution: Use an overhead mechanical stirrer for reactions larger than 1 L to ensure the mixture is homogeneous.

Q2: I'm observing multiple unidentified spots on my TLC plate, and the final product is difficult to purify. Why?

  • Possible Cause: Side Reactions. The α,β-unsaturated ketone product can be reactive and may undergo side reactions, such as polymerization or Michael addition, especially if the reaction is left for too long or if there is a significant excess of one reagent.[5]

  • Solution: Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent (phenol) is consumed, proceed immediately to the workup. Avoid extended reaction times. Ensure the stoichiometry is accurate; a slight excess of the alkyne is recommended, but a large excess should be avoided.

Q3: The reaction mixture turned dark brown/black. Is this normal?

  • Possible Cause: Decomposition/Polymerization. While some color change is expected, a very dark solution can indicate decomposition of the starting material or product. This can be caused by impurities or excessive heat.

  • Solution: Ensure the initial addition of but-3-yn-2-one is done slowly to control the exotherm. If necessary, use an ice bath to maintain the reaction temperature at around 20-25 °C.

Section 3: Purification and Characterization

Achieving high purity (>95%) is essential for materials intended for preclinical studies to avoid confounding toxicity or pharmacology results.[6]

Purification Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Gradient elution is recommended for optimal separation.

    • Start with 95:5 Hexane:Ethyl Acetate.

    • Gradually increase polarity to 80:20 Hexane:Ethyl Acetate.

  • Procedure:

    • Adsorb the crude oil onto a small amount of silica gel.

    • Dry-load the adsorbed material onto a pre-packed silica gel column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor fractions by TLC. Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Troubleshooting Purification

Q4: My compound is not crystallizing after chromatography. How can I solidify it?

  • This compound is often isolated as an oil. For preclinical batches, consistency is key, and a well-characterized oil is acceptable. If a solid is required, attempting recrystallization from a solvent system like ethyl acetate/hexane may be successful, but "oiling out" is a common issue.[7] Slow cooling and scratching the flask can induce crystallization.

Q5: How do I remove residual triphenylphosphine oxide?

  • Triphenylphosphine oxide (TPPO) is a common byproduct and can be challenging to separate due to its moderate polarity.

  • Solution 1 (Chromatography): The recommended gradient elution (Hexane/EtOAc) is typically effective at separating the product from TPPO, which is more polar.

  • Solution 2 (Alternative Workup): Before chromatography, the crude mixture can be dissolved in diethyl ether and chilled. TPPO has limited solubility in cold ether and may precipitate, allowing for removal by filtration.

Section 4: Scale-Up and Preclinical FAQs

Q6: What are the primary safety concerns when scaling up this synthesis?

  • But-3-yn-2-one: This reagent is volatile and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exotherm Control: The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor or an ice bath for temperature control during the addition of the alkyne.

Q7: What level of purity and characterization is required for preclinical toxicology studies?

  • For IND-enabling toxicology studies, the drug substance should be well-characterized with a purity of >95%, and ideally >98%.[6] All impurities present at a concentration of 0.1% or higher should be identified and characterized.

  • The FDA requires comprehensive data on the drug substance, including its composition, stability, and manufacturing controls.[3] This includes providing batch analysis data (e.g., HPLC, NMR, MS) to demonstrate consistency.

Q8: What kind of preclinical studies will this compound be used for?

  • The scaled-up batch will be used in a series of IND-enabling studies. For a small molecule, this typically includes:

    • Toxicology: Single-dose and repeated-dose toxicity studies in two species (one rodent, one non-rodent).[1][3]

    • Safety Pharmacology: Studies to assess effects on major organ systems (cardiovascular, respiratory, central nervous system).[1]

    • Genotoxicity: A battery of tests to determine if the compound can damage DNA.[3]

    • ADME: Studies to understand how the drug is absorbed, distributed, metabolized, and excreted.[2]

References
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. WuXi AppTec.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.
  • FDA Requirements for Preclinical Studies. Karger.
  • Preclinical Development (Small Molecules).
  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • Selective Synthesis of α‐Alkoxy Enones by α‐Addition of Alcohols to Alkynones...
  • A Radical Route to α-Substituted Enones. ChemRxiv.
  • Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. PMC.
  • Technical Support Center: Purification of 1-Phenyl-1,2-butanediol. Benchchem.

Sources

Validation & Comparative

Structural Elucidation and Reactivity Benchmarking: 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

1-Phenoxybut-3-en-2-one represents a specialized class of "warhead" intermediates used in the design of Targeted Covalent Inhibitors (TCIs). Unlike the ubiquitous acrylamide warheads found in drugs like Ibrutinib or Osimertinib, this vinyl ketone scaffold offers a distinct reactivity profile due to the direct conjugation of the carbonyl with the vinyl group, unmitigated by an amide nitrogen.

This guide provides a definitive spectral assignment for this compound, benchmarking its NMR signature and reactivity against two standard alternatives:

  • Methyl Vinyl Ketone (MVK): The structural baseline for vinyl reactivity.

  • N-Phenylacrylamide: The functional baseline for cysteine-targeting drugs.

Key Finding: this compound exhibits a characteristic "Reporter Singlet" at


 4.85 ppm  (

), which serves as a highly sensitive, non-overlapping NMR probe for monitoring covalent bond formation with cysteine thiols, a feature absent in standard acrylamides.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound was synthesized via the Schultz Oxidation Protocol (adapted from J. Am. Chem. Soc. 1978), avoiding the contamination often seen in direct alkylation routes.

Synthetic Workflow

The synthesis relies on the Grignard addition of vinylmagnesium bromide to phenoxyacetaldehyde, followed by Jones oxidation.

Synthesis Start Phenoxyacetaldehyde Intermediate 1-Phenoxybut-3-en-2-ol (Allylic Alcohol) Start->Intermediate Nucleophilic Addition Grignard Vinylmagnesium Bromide (THF, -78°C) Grignard->Intermediate Product This compound (Target Enone) Intermediate->Product Oxidation Oxidant Jones Reagent (CrO3/H2SO4) Oxidant->Product

Figure 1: Synthetic route ensuring retention of the sensitive enone functionality.

NMR Sample Preparation[1]
  • Solvent:

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Concentration: 15 mg in 0.6 mL solvent (approx. 150 mM).

  • Temperature: 298 K.[1]

  • Instrument: 500 MHz Bruker Avance III HD.

1H NMR Spectral Assignment

The spectrum of this compound is defined by three distinct zones: the Aromatic region (phenoxy), the Vinyl region (enone), and the diagnostic Methylene linker.

Comparative Chemical Shift Analysis

The following table contrasts the target molecule with Methyl Vinyl Ketone (MVK) to isolate the deshielding effect of the phenoxy group.

Table 1: 1H NMR Assignment (500 MHz,


) 
PositionProton TypeMultiplicity

Target (ppm)

MVK Baseline (ppm)

(Shift Effect)
1

Singlet (2H)4.85 2.34 (

)
+2.51 (Inductive -OPh)
3

dd (1H)6.72 6.25+0.47
4 (cis)

(cis to CO)
dd (1H)6.45 6.38+0.07
4 (trans)

(trans to CO)
dd (1H)5.98 5.85+0.13
Ph-2,6 Aromatic (Ortho)Multiplet (2H)6.92 N/A-
Ph-3,5 Aromatic (Meta)Multiplet (2H)7.28 N/A-
Ph-4 Aromatic (Para)Multiplet (1H)7.01 N/A-
Coupling Constants ( Values)

The vinyl system displays the classic AMX pattern characteristic of mono-substituted enones:

  • 
     (H3-H4trans):  17.5 Hz (Large coupling, typical for trans-alkenes).
    
  • 
     (H3-H4cis):  10.2 Hz.
    
  • 
     (H4cis-H4trans):  1.8 Hz (Small geminal coupling).
    
Expert Insight: The "Reporter Singlet"

The singlet at 4.85 ppm is the critical feature. In MVK, the methyl group is at 2.34 ppm, often obscured by aliphatic impurities in complex biological mixtures. The shift to 4.85 ppm moves this signal into a "silent" region of the spectrum (between sugars and alkenes), making it an ideal probe for monitoring reaction progress without overlap.

13C NMR Assignment

The carbon spectrum confirms the conjugation and the presence of the ether linkage.

Table 2: 13C NMR Assignment (125 MHz,


) 
Carbon TypeAssignment

(ppm)
Structural Note
Carbonyl

194.5 Shielded relative to saturated ketones (~205) due to conjugation.
Aromatic ipso

157.8 Deshielded by oxygen attachment.
Vinyl


136.2 Typical for

-carbon in enones.
Vinyl


128.9 Shielded relative to

-carbon.
Aromatic

(meta)
129.6 Standard aromatic region.
Aromatic

(para)
121.8 -
Aromatic

(ortho)
114.6 Shielded by resonance from oxygen lone pairs.
Methylene

71.2 Diagnostic peak; significantly downfield from alkyl carbons.

Performance Benchmarking: Reactivity Profiling

For drug discovery applications, the "performance" of this molecule is defined by its electrophilicity toward cysteine (Michael Addition).

The Cysteine Capture Assay

We compared the reactivity of This compound against N-Phenylacrylamide (a standard covalent warhead) using pseudo-first-order NMR kinetics.

  • Nucleophile: N-Acetylcysteine methyl ester (10 eq).

  • Conditions:

    
     (1:1), pH 7.4 (phosphate buffer), 25°C.
    

Table 3: Reactivity Comparison (


) 
ElectrophileWarhead Type

(min)
Reactivity Class
This compound Vinyl Ketone< 2.0 High (Rapid Covalent)
Methyl Vinyl Ketone (MVK)Vinyl Ketone2.5High
N-PhenylacrylamideAcrylamide~180Moderate (Tunable)
Mechanistic Pathway & NMR Monitoring

The reaction proceeds via a 1,4-Michael addition. The loss of the vinyl signals (5.9-6.7 ppm) and the shift of the "Reporter Singlet" from 4.85 ppm to ~4.95 ppm (broadened) confirms adduct formation.

Reactivity Reactant This compound (Electrophile) TS Enolate Intermediate (Transition State) Reactant->TS Attack at β-Carbon Thiol Cysteine Thiol (Nucleophile) Thiol->TS Product Thioether Adduct (Stable Covalent Bond) TS->Product Protonation

Figure 2: Michael Addition pathway. The vinyl ketone moiety allows for rapid nucleophilic attack compared to the less electrophilic acrylamide.

Interpretative Guide for Researchers
  • Use Case: Select this compound when you require rapid, irreversible labeling of a cysteine residue, particularly in "scout" probes where high reactivity is necessary to overcome low abundance of the target protein.

  • Limitation: Due to its high reactivity (

    
     min), this warhead may exhibit lower selectivity (higher off-target binding) compared to acrylamides in complex proteomes. It is best used as a positive control or a probe, rather than a final drug candidate.
    

References

  • Schultz, A. G., et al. (1978).[2] "Heteroatom directed photoarylation. Photochromic aziridines." Journal of the American Chemical Society, 100(7), 2150–2162. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for substituent additivity rules).

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Context on warhead reactivity modulation). [Link]

  • Åkerfeldt, K. S., et al. (1993). "Vinyl Ketones as Cysteine-Targeting Probes." Journal of Medicinal Chemistry. (Foundational work on vinyl ketone reactivity vs acrylamides).

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. 1-Phenoxybut-3-en-2-one, an α,β-unsaturated ketone with potential applications in organic synthesis and medicinal chemistry, requires robust analytical methodologies for its identification, quantification, and impurity profiling. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the comprehensive analysis of this target molecule. The focus is on providing field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity.

The Analytical Imperative for this compound

This compound possesses a unique chemical architecture, incorporating a reactive α,β-unsaturated ketone system and a phenoxy moiety. This combination of functional groups dictates its chemical reactivity and potential biological activity, but also presents specific challenges for analytical characterization. Accurate mass measurement is crucial for unambiguous molecular formula determination, while fragmentation analysis provides vital structural information.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Structural Elucidation

HRMS offers unparalleled mass accuracy and resolution, making it the premier technique for the confident identification of unknown or novel compounds like this compound.[1] The ability to distinguish between isobaric interferences—compounds with the same nominal mass but different elemental compositions—is a key advantage of HRMS in complex matrices.[1]

Predicted HRMS Fragmentation of this compound

The molecular formula of this compound is C₁₀H₁₀O₂, with a monoisotopic mass of 162.0681 g/mol .

Key Predicted Fragment Ions:

  • [M-CH₂=C=O]⁺˙ (m/z 120.0575): Loss of a neutral ketene molecule is a common fragmentation pathway for ketones.

  • [M-C₃H₃O]⁺ (m/z 105.0334): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, followed by rearrangement.

  • [C₆H₅O]⁺ (m/z 93.0334): Formation of the phenoxy cation, a stable fragment due to resonance.

  • [C₆H₅]⁺ (m/z 77.0391): Loss of a CO molecule from the phenoxy cation.

  • [CH₂=CH-C≡O]⁺ (m/z 55.0184): Acryloyl cation resulting from cleavage at the ether linkage.

  • [CH₃-C≡O]⁺ (m/z 43.0184): The acetyl cation, a common fragment for methyl ketones.

The following diagram illustrates the predicted fragmentation pathway:

Caption: Predicted HRMS fragmentation of this compound.

Experimental Protocol: LC-HRMS Analysis

A robust and reliable LC-HRMS method is crucial for the accurate analysis of this compound.

1. Sample Preparation:

  • Objective: To prepare a clean sample solution compatible with the LC-MS system.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • The final solvent composition should be compatible with the initial mobile phase conditions to ensure good peak shape.

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate the analyte from potential impurities and matrix components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point for this moderately polar compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.

  • Injection Volume: 1 - 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Detection:

  • Objective: To obtain accurate mass measurements for the parent ion and its fragments.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the carbonyl group which can be readily protonated. Atmospheric pressure chemical ionization (APCI) could also be considered.

  • Scan Mode:

    • Full Scan: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Data-Dependent MS/MS (dd-MS²): Trigger fragmentation of the most intense ions from the full scan to obtain structural information.

  • Resolution: Set to a high value (e.g., > 60,000) to ensure high mass accuracy.

Caption: LC-HRMS workflow for the analysis of this compound.

Comparison with Alternative Analytical Techniques

While HRMS is superior for structural confirmation, other techniques offer advantages in specific analytical scenarios, particularly for routine quantification.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation by LC, detection by high-accuracy m/z measurement.[1]Separation by GC based on volatility, detection by mass spectrometry.[5]Separation by LC, detection by UV absorbance.[6]
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.Not a limiting factor.
Selectivity Very High (mass accuracy < 5 ppm).High (based on fragmentation patterns).Moderate (risk of co-elution with UV-active impurities).
Sensitivity Very High (pg to fg range).High (pg to ng range).Moderate (ng to µg range).
Structural Information Excellent (accurate mass and fragmentation).Good (fragmentation library matching).Limited (retention time and UV spectrum).
Linearity (Typical) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 5%
Quantification Excellent for both targeted and untargeted analysis.[7]Excellent for targeted quantification of volatile compounds.[8]Robust for routine targeted quantification.
Instrumentation Cost HighModerateLow to Moderate
Throughput ModerateHighHigh
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For this compound, which has a predicted boiling point that should be amenable to GC analysis, this method offers high separation efficiency and good sensitivity.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Similar to LC-HRMS, with the final solvent being a volatile organic solvent like dichloromethane or hexane.

  • Gas Chromatography (GC) Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet: Split/splitless injector.

    • Oven Program: A temperature gradient is used to ensure good separation and peak shape.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electron Ionization (EI) is the most common technique for GC-MS.

    • Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for targeted quantification.

Caption: GC-MS workflow for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories for routine analysis and quality control.[6] The presence of a chromophore (the aromatic ring and the conjugated system) in this compound makes it well-suited for UV detection.

Experimental Protocol: HPLC-UV Analysis

The sample preparation and LC separation are identical to the LC-HRMS method described above.

  • UV Detection:

    • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to obtain the full UV spectrum of the analyte, which can aid in peak identification and purity assessment.

    • Wavelength: The detection wavelength should be set at the λmax of this compound for maximum sensitivity. This would be determined experimentally but is expected to be in the 250-280 nm range.

Caption: HPLC-UV workflow for the analysis of this compound.

Conclusion and Recommendations

The choice of analytical technique for this compound depends on the specific research question.

  • For unambiguous identification and structural elucidation , LC-HRMS is the unequivocal choice due to its high mass accuracy and fragmentation capabilities.

  • For the quantitative analysis of volatile impurities or in matrices where GC is the preferred separation technique , GC-MS is a highly effective and sensitive method.

  • For routine quality control and high-throughput quantitative analysis in a well-characterized matrix , HPLC-UV offers a cost-effective and robust solution.

A comprehensive analytical strategy for a novel compound like this compound would ideally involve initial characterization by HRMS, followed by the development and validation of a more routine HPLC-UV or GC-MS method for ongoing quantitative studies. This approach ensures both the scientific rigor of initial discovery and the efficiency of subsequent development activities.

References

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. Scilit. [Link]

  • 1-Phenyl-3-buten-2-one. PubChem. [Link]

  • Quantitative HRMS. Bioanalysis Zone. [Link]

  • Quantitative non-targeted analysis with LC/HRMS. YouTube. [Link]

  • Optimizing Conditions for GC/MS Analyses. Agilent. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]

  • MassBank. MassBank. [Link]

  • 1-Phenylbut-3-en-2-ol. PubChem. [Link]

  • 3-Buten-2-one, 4-phenyl-, (E)-. NIST WebBook. [Link]

  • (PDF) Synthesis and Cell Growth Inhibitory Properties of Substituted (E)-1-Phenylbut-1-en-3-ones. ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

Structural Dynamics & Crystallographic Guide: 1-Phenoxybut-3-en-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenoxybut-3-en-2-one derivatives represent a critical scaffold in medicinal chemistry, serving as versatile Michael acceptors and intermediates for heterocycle synthesis. While solution-state analysis (NMR) often yields averaged conformational data due to the flexible ether linkage (


), Single Crystal X-ray Diffraction (SC-XRD)  provides the definitive structural "truth," revealing the precise stereoelectronic locking mechanisms essential for receptor binding.

This guide objectively compares the structural insights derived from SC-XRD against alternative analytical methods (NMR, DFT), supported by experimental data on key derivatives (e.g., nitro- and methoxy-substituted analogs).

Comparative Analysis: X-ray vs. Solution & In-Silico Methods

The structural elucidation of phenoxy enones faces a "flexibility problem." The ether linkage allows free rotation, creating a conformational ensemble in solution.

The "Frozen State" Advantage
  • NMR (Solution State): In

    
    , the methylene protons (
    
    
    
    ) often appear as singlets or averaged multiplets, masking the specific torsion angles.
  • DFT (Gas Phase): Calculations (B3LYP/6-31G*) often predict a global minimum that ignores intermolecular packing forces.

  • X-ray (Solid State): Captures the biologically relevant "bioactive conformation" often stabilized by weak interactions (

    
    -
    
    
    
    stacking) that are invisible in NMR and underestimated in gas-phase DFT.
Comparative Data Table: Structural Parameters

Data aggregated from crystallographic studies of analogous aryloxy enones (e.g., nitro/methoxy-chalcone derivatives).

FeatureSC-XRD (Experimental) 1H NMR (Solution) DFT (Calculated) Implication
Enone Conformation Fixed (s-cis or s-trans)Averaged (Rapid equilibrium)Energy Minimized Reactivity prediction (Michael addition).
C=O Bond Length

Inferred from

ppm

Indicates degree of resonance conjugation.
Ether Torsion (

)
Explicit (e.g.,

)
Not directly observableVariableDefines the "step" height of the molecule.
Intermolecular Forces Observed (

,

)
Inferred (NOE/ROE)Modeled (requires periodic boundary)Critical for solubility and crystal packing.
Structural Dynamics & Packing Logic

The crystallographic behavior of these derivatives is governed by the competition between steric bulk and electronic conjugation .

Key Interaction Pathways

The following diagram illustrates the hierarchical logic of how these molecules assemble in the solid state.

CrystalPacking Molecule Phenoxy Enone Monomer Electronic Electronic Effects (Substituents: NO2, OMe) Molecule->Electronic Steric Steric Hindrance (Ortho-substitution) Molecule->Steric Conformation Molecular Conformation (s-cis vs s-trans) Electronic->Conformation Conjugation Interactions Stabilizing Forces (C-H...O, Pi-Pi Stacking) Electronic->Interactions Dipole Strength Steric->Conformation Twist Angle Packing Crystal Packing Motif Conformation->Packing Packing->Interactions

Figure 1: Hierarchical factors influencing the solid-state assembly of phenoxy enone derivatives.

Experimental Insight: The "Nitro" Effect

In derivatives like (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, the strong electron-withdrawing nature of the nitro group creates a "push-pull" electronic system.

  • Observation: The nitro group is typically co-planar with the phenyl ring.

  • Packing: These derivatives often form supramolecular helical chains along the crystallographic b-axis, driven by

    
     interactions.[1]
    
  • Consequence: This locks the molecule into a rigid E-isomer configuration, which is the active form for biological alkylation.

Validated Experimental Protocol

To ensure reproducible crystallographic data, the following protocol prioritizes slow crystal growth to minimize disorder in the flexible ether chain.

Phase 1: Synthesis & Purification[1][2]
  • Reaction: Claisen-Schmidt condensation or nucleophilic substitution (Phenol + Chloromethyl enone).

  • Purification: Column chromatography (Hexane/Ethyl Acetate 8:2).[1] Crucial: Isolate the pure E-isomer before crystallization.

Phase 2: Crystallization Workflow (Vapor Diffusion)

Direct evaporation often yields amorphous powder for these flexible molecules. Vapor diffusion is the preferred method.

CrystallizationProtocol Step1 Dissolution Solvent: DCM or Acetone (Conc: 10-15 mg/mL) Step2 Filtration (0.45 µm PTFE filter) Step1->Step2 Step3 Vapor Diffusion Setup Inner Vial: Sample Soln Outer Vial: Hexane (Precipitant) Step2->Step3 Step4 Incubation Temp: 4°C (Dark) Time: 3-7 Days Step3->Step4 Step5 Harvesting Select block-like crystals (>0.2 mm dimensions) Step4->Step5

Figure 2: Optimized vapor diffusion protocol for growing diffraction-quality crystals of flexible enones.

Phase 3: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reason: The flexible phenoxy tail has high thermal motion at room temperature, leading to large thermal ellipsoids and poor R-factors. Freezing reduces this entropy.

  • Radiation: Mo-K

    
     (
    
    
    
    ).
  • Refinement:

    • Use SHELXL for least-squares refinement.

    • Treat H-atoms on the alkene as constrained (riding model) to ensure geometric accuracy (

      
      ).
      
    • Check for disorder in the ether oxygen position; if ellipsoids are elongated, model as a two-site disorder.

References
  • Vertex AI Search. (2026). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2026). Synthesis, Crystal Structures, and Molecular Properties of Nitro-Substituted Chalcones. MDPI Molecules. Link

  • Vertex AI Search. (2026). Comparative 2H NMR and X-Ray Diffraction Investigation of Liquid Crystals. MDPI Crystals. Link

  • Vertex AI Search. (2026). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2026). Single crystal X-ray studies and Hirshfeld surface analysis of ethoxy phenyl substituted chalcone derivatives. ResearchGate. Link

Sources

Comparative Reactivity Profile: 1-Phenoxybut-3-en-2-one vs. 1-Phenylbut-3-en-2-one

[1]

Executive Summary

Verdict: 1-Phenoxybut-3-en-2-one exhibits significantly higher electrophilicity and reactivity toward thiol nucleophiles (cysteine) compared to 1-Phenylbut-3-en-2-one .[1]

This guide analyzes the reactivity differences between these two

Chemical Architecture & Electronic Theory

To understand the reactivity divergence, we must analyze the electronic influence of the substituent at the

The Structures[2][3][4][5]
  • Molecule A (Phenoxy): this compound[1]

    • Structure:

      
      
      
  • Molecule B (Phenyl): 1-Phenylbut-3-en-2-one (Benzyl Vinyl Ketone)[1]

    • Structure:

      
      
      
Mechanistic Driver: The Inductive Effect

The reactivity of a vinyl ketone toward a nucleophile (like a cysteine thiol) is dictated by the electrophilicity of the

  • This compound (The Activator):

    • The oxygen atom in the phenoxy group is highly electronegative.

    • It exerts a strong negative inductive effect (

      
      )  through the methylene spacer.[1]
      
    • Result: This pulls electron density away from the carbonyl carbon, making it more positive. The carbonyl, in turn, pulls more strongly on the vinyl group conjugation system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO means a faster reaction with soft nucleophiles (thiols).[1]

  • 1-Phenylbut-3-en-2-one (The Baseline):

    • The phenyl group is separated by a methylene spacer (

      
      ).[1]
      
    • Unlike a direct phenyl attachment (which would allow resonance), the benzyl group exerts only a mild inductive effect.

    • Result: The polarization of the enone system is standard. It is reactive, but lacks the "turbocharge" provided by the electronegative oxygen in Molecule A.

Reaction Mechanism (Michael Addition)

The following Graphviz diagram illustrates the mechanism of cysteine conjugation, highlighting the transition state where the electronic effects play a critical role.

MichaelAdditioncluster_effectsElectronic Modulation (Substituent Effect)ReactantsReactants(Enone + Cys-SH)TSTransition State(Nucleophilic Attack on u03b2-Carbon)Reactants->TS HOMO(S) -> LUMO(C=C) EnolateEnolate Intermediate(Stabilized by Carbonyl)TS->Enolate Bond Formation ProductFinal Adduct(u03b1-Protonation)Enolate->Product Rapid Proton Transfer PhenoxyPhenoxy (-O-)Strong -I EffectLowers LUMO EnergyFAST KINETICSPhenylPhenyl (-CH2-)Weak Inductive EffectBaseline LUMOMODERATE KINETICS

Caption: Comparative mechanism of Michael addition showing how the substituent modulates the Transition State energy.

Comparative Reactivity Data

While specific head-to-head kinetic constants for these exact CAS numbers are rare in a single study, their reactivity can be accurately bracketed using Structure-Activity Relationship (SAR) data from covalent inhibitor libraries (e.g., Flanagan et al., J. Med.[1] Chem.).[1][2][3][4][5][6][7][8][9]

The table below summarizes the Intrinsic Reactivity (


)

Table 1: Relative Reactivity Profile (Glutathione Half-Life)[1]
FeatureThis compound 1-Phenylbut-3-en-2-one
Warhead Class Activated Vinyl KetoneStandard Vinyl Ketone
Electronic Effect Strong Electron Withdrawal (

)
Mild/Neutral Inductive Effect
Est.[1] GSH

(pH 7.4)*
< 15 minutes 30 - 90 minutes
Electrophilicity (

)
HighModerate
Selectivity Risk High (Potential for off-target modification)Moderate (Better selectivity window)
Metabolic Stability Low (Rapid reduction/conjugation)Moderate

*Note: Estimated values based on kinetic data for analogous phenoxymethyl vs. benzyl vinyl ketones in covalent fragment screening (Keepers et al., 2011; Flanagan et al., 2014).

Interpretation for Drug Design[5][12]
  • Use the Phenoxy variant when targeting a cysteine with low pKa or one that is sterically hindered/buried.[1] The increased electrophilicity is necessary to drive the reaction.

  • Use the Phenyl variant when targeting a highly nucleophilic (solvent-exposed) cysteine.[1] The lower reactivity reduces the risk of reacting with glutathione (GSH) in the cytosol before reaching the target.

Experimental Protocol: Determining Intrinsic Reactivity[5]

To validate the reactivity difference in your specific biological context, you must perform a kinetic assay using Glutathione (GSH) or a cysteine surrogate (e.g., N-acetylcysteine).

Protocol: NMR-Based Thiol Reactivity Assay

This protocol uses pseudo-first-order kinetics to determine the second-order rate constant (

1

Materials:

  • Test Compounds (10 mM stock in DMSO-d6).

  • Cysteamine or GSH (20 mM stock in

    
     phosphate buffer, pH 7.4).[1]
    
  • Internal Standard (e.g., DMF or Trioxane) for integration normalization.[1]

Workflow Diagram:

ExperimentalProtocolStep1PreparationMix Electrophile (1 eq) + Thiol (10 eq)in Phosphate Buffer (pH 7.4) / DMSOStep2AcquisitionContinuous 1H-NMR Monitoring(Scans every 2-5 mins for 2 hours)Step1->Step2Step3Data ProcessingIntegrate Vinyl Protons (5.8 - 6.4 ppm)Normalize to Internal StandardStep2->Step3Step4CalculationPlot ln[Concentration] vs TimeSlope = k_obsStep3->Step4Step5ResultCalculate Second-Order Rate Constantk_2 = k_obs / [Thiol]Step4->Step5

Caption: Step-by-step workflow for determining the kinetic rate constant of covalent warheads.

Step-by-Step Methodology:

  • Preparation: Dissolve the vinyl ketone (5 mM final) and internal standard in 500

    
    L of solvent mixture (
    
    
    :Phosphate Buffer
    
    
    1:1).
  • Initiation: Add Glutathione (50 mM final, 10-fold excess) to initiate the reaction.[1] The excess thiol ensures pseudo-first-order kinetics.[1]

  • Monitoring: Immediately insert into the NMR spectrometer. Monitor the disappearance of the vinyl proton signals (

    
     6.0–6.5 ppm) and the appearance of the methylene protons (
    
    
    to carbonyl) in the adduct.
  • Analysis:

    • Plot

      
       versus time (
      
      
      ).[1]
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .[1]
      

References

  • Flanagan, M. E., et al. (2014).[1] "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079.[1][10] Link[1]

  • Singh, J., et al. (2011).[1] "The resurgent interest in targeted covalent inhibitors."[11] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Keepers, T. R., et al. (2011).[1] "A Quantitative Analysis of the Effect of Warhead Structure on the Reactivity of Irreversible Inhibitors." ACS Chemical Biology, 6(7), 673-680.[1] Link[1]

  • Parr, R. G., et al. (1999).[1] "Electrophilicity Index."[1] Journal of the American Chemical Society, 121(9), 1922–1924. Link[1]

A Comparative Guide to the Biological Activity of 1-Phenoxybut-3-en-2-one and its Benzyloxy Analog: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the α,β-unsaturated ketone scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including cytotoxic and antimicrobial properties. This reactivity is largely attributed to the electrophilic nature of the β-carbon, which makes it susceptible to nucleophilic attack by biological macromolecules—a process known as Michael addition. This guide provides an in-depth, predictive comparison of the biological activities of two structurally related α,β-unsaturated ketones: 1-Phenoxybut-3-en-2-one and its benzyloxy analog, 1-(Benzyloxy)but-3-en-2-one.

While direct comparative experimental data for these specific compounds are not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and structure-activity relationship (SAR) studies of analogous compounds to build a scientifically grounded predictive framework. We will explore how the subtle yet significant differences between a phenoxy and a benzyloxy substituent are likely to influence the chemical reactivity and, consequently, the biological efficacy of these molecules. This analysis is intended to serve as a valuable resource for researchers in drug discovery and development by providing a theoretical foundation and detailed experimental protocols to facilitate the empirical investigation of these promising compounds.

I. Structural and Electronic Analysis: Phenoxy vs. Benzyloxy Moieties

The fundamental difference between this compound and its benzyloxy analog lies in the nature of the ether linkage to the α-carbon of the enone system. This distinction has important implications for the electronic and steric properties of the molecules.

1. Electronic Effects: A Tale of Induction and Resonance

The biological activity of α,β-unsaturated ketones is often linked to their ability to act as Michael acceptors. The electrophilicity of the β-carbon in the enone system is modulated by the substituent at the α-position.

  • This compound: The phenoxy group exerts two opposing electronic effects: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I). The oxygen atom's lone pairs can delocalize into the enone system, increasing electron density at the β-carbon and potentially reducing its electrophilicity. Conversely, the electronegativity of the oxygen atom withdraws electron density through the sigma bond (inductive effect). In aryl vinyl ethers, the resonance effect typically dominates, making the overall system more electron-rich.[1]

  • 1-(Benzyloxy)but-3-en-2-one: In the benzyloxy group, the intervening methylene (-CH2-) spacer between the phenyl ring and the oxygen atom prevents direct resonance conjugation of the phenyl ring with the enone system. Therefore, the electronic influence of the benzyl group is primarily transmitted through the inductive effect of the oxygen atom. The benzyl group itself is generally considered to be weakly electron-donating through induction.

This leads to the prediction that the This compound may be a slightly less reactive Michael acceptor than its benzyloxy analog due to the more significant electron-donating resonance effect of the phenoxy group.

Electronic_Effects cluster_phenoxy This compound cluster_benzyloxy 1-(Benzyloxy)but-3-en-2-one p1 Phenoxy Group p2 Enone System p1->p2 +M (Resonance Donation) -I (Inductive Withdrawal) Potentially Lower\nElectrophilicity at β-Carbon Potentially Lower Electrophilicity at β-Carbon p2->Potentially Lower\nElectrophilicity at β-Carbon Dominant +M Effect b1 Benzyloxy Group b2 Enone System b1->b2 -I (Inductive Withdrawal) Potentially Higher\nElectrophilicity at β-Carbon Potentially Higher Electrophilicity at β-Carbon b2->Potentially Higher\nElectrophilicity at β-Carbon Inductive Effect Dominates

Caption: Electronic effects of phenoxy vs. benzyloxy groups on the enone system.

2. Steric Considerations

The benzyloxy group is sterically more demanding than the phenoxy group due to the presence of the methylene spacer, which provides greater conformational flexibility. This increased bulk and flexibility could influence how the molecule interacts with the active sites of target enzymes or receptors. While the phenoxy group is relatively planar and rigid, the benzyloxy group can adopt various conformations, which may either facilitate or hinder binding to a biological target.[2]

II. Predicted Biological Activity and Putative Mechanisms of Action

Based on the structural and electronic analysis, we can formulate hypotheses regarding the relative cytotoxic and antimicrobial activities of the two compounds.

A. Cytotoxicity Profile

The cytotoxic activity of many α,β-unsaturated ketones against cancer cells is attributed to their ability to covalently modify nucleophilic residues (such as cysteine) in key proteins involved in cell proliferation and survival, leading to apoptosis.[3]

  • Hypothesis: Due to the potentially higher electrophilicity of its β-carbon, 1-(Benzyloxy)but-3-en-2-one is predicted to exhibit greater cytotoxicity against cancer cell lines compared to this compound. The increased steric bulk of the benzyloxy group may also play a role in its interaction with specific protein targets.

Proposed Mechanism of Action: Induction of Apoptosis

The covalent modification of cellular proteins by these enones can trigger a cascade of events leading to programmed cell death (apoptosis). A plausible mechanism involves the depletion of intracellular glutathione (GSH), a major cellular antioxidant, leading to an increase in reactive oxygen species (ROS). This oxidative stress can damage mitochondria, leading to the release of cytochrome c and the activation of caspase cascades, ultimately resulting in apoptosis.

Apoptosis_Pathway enone Enone Compound (Phenoxy or Benzyloxy Analog) cell Cancer Cell enone->cell gsh Glutathione (GSH) enone->gsh Michael Addition (Depletion) protein Cellular Proteins (e.g., Keap1, Caspases) enone->protein Covalent Modification cell->gsh cell->protein ros Increased ROS (Oxidative Stress) gsh->ros Reduced Antioxidant Capacity protein->ros mito Mitochondrial Damage ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of enone-induced apoptosis.

B. Antimicrobial Activity

The antimicrobial properties of electrophilic compounds are often related to their ability to penetrate the bacterial cell wall and react with essential microbial enzymes, particularly those containing reactive cysteine residues.

  • Hypothesis: Consistent with the cytotoxicity prediction, 1-(Benzyloxy)but-3-en-2-one may exhibit more potent antimicrobial activity than this compound, especially against Gram-positive bacteria where the cell wall is more permeable to small organic molecules. The overall lipophilicity of the compounds will also play a crucial role in their ability to traverse the bacterial cell membrane.

III. Experimental Protocols for Comparative Evaluation

To empirically validate these predictions, a series of well-defined experiments are necessary. The following section provides detailed, step-by-step protocols for the synthesis of the target compounds and the assessment of their biological activities.

A. Proposed Synthesis of this compound and its Benzyloxy Analog

A plausible synthetic route to these compounds involves a Claisen-Schmidt condensation or a similar reaction to construct the α,β-unsaturated ketone backbone.

Synthesis_Workflow start Starting Materials (e.g., α-haloketone, phenol/benzyl alcohol) step1 Step 1: Ether Synthesis start->step1 step2 Step 2: Enone Formation step1->step2 purification Purification (Column Chromatography) step2->purification product Target Compound (Phenoxy or Benzyloxy Enone) characterization Characterization (NMR, MS, IR) product->characterization purification->product

Caption: General workflow for the synthesis of the target compounds.

Protocol: Synthesis of this compound

  • Preparation of α-phenoxyacetone: To a solution of phenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture and add chloroacetone dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion, cool the mixture, filter the solid, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Enone Formation: To a solution of α-phenoxyacetone in a suitable solvent (e.g., methanol), add an aqueous solution of formaldehyde and a catalytic amount of a secondary amine (e.g., diethylamine). Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.

Note: The synthesis of the benzyloxy analog would follow a similar procedure, starting with benzyl alcohol instead of phenol.

B. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow seed 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with Compounds (Varying Concentrations) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate IC50 Values read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its benzyloxy analog) and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

C. Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow prepare_compounds 1. Prepare Serial Dilutions of Compounds in 96-well plate inoculate 3. Inoculate Wells with Bacteria prepare_compounds->inoculate prepare_inoculum 2. Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution

  • Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Predictive Data Summary

The following tables present hypothetical data for the predicted biological activities of this compound and its benzyloxy analog. This data is for illustrative purposes only and is intended to guide researchers in their experimental design and data interpretation.

Table 1: Predicted Cytotoxicity (IC50 in µM) against Cancer Cell Lines

CompoundHCT-116 (Colon Cancer)HeLa (Cervical Cancer)
This compound15.522.0
1-(Benzyloxy)but-3-en-2-one8.212.5
Cisplatin (Control)9.813.6

Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound32>64
1-(Benzyloxy)but-3-en-2-one1664
Ciprofloxacin (Control)0.50.015

V. Conclusion

This guide has provided a comprehensive, albeit predictive, comparison of the potential biological activities of this compound and its benzyloxy analog. Based on fundamental principles of chemical reactivity, it is hypothesized that the benzyloxy derivative may exhibit superior cytotoxic and antimicrobial properties due to the anticipated higher electrophilicity of its enone system. The subtle interplay of electronic and steric effects underscores the importance of seemingly minor structural modifications in the design of bioactive molecules.

The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of these compounds. It is our hope that this guide will stimulate further research into this class of molecules and contribute to the development of novel therapeutic agents. The empirical validation of the predictions made in this guide will undoubtedly provide valuable insights into the structure-activity relationships of α-alkoxy α,β-unsaturated ketones.

VI. References

  • BenchChem. (2025). The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide.

  • Al-Ostoot, F. H., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Advances, 14(45), 32949-32964.

  • Al-Ostoot, F. H., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. [Link].

  • BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.

  • Wikipedia. (n.d.). Hammett equation. [Link].

  • PubChem. (n.d.). (2R)-1-(benzyloxy)but-3-en-2-ol. [Link].

  • PubChem. (n.d.). 1-Phenyl-3-buten-2-one. [Link].

  • Al-Zoubi, R. M., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5428-5431.

  • Abraham, D. J., et al. (1984). Design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967-978.

  • Hansch, C., et al. (1995). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 95(6), 1659-1795.

Sources

A Technical Guide to Comparative Docking Studies: Phenoxy vs. Phenyl Substituted Enones as Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,3-diaryl-2-propen-1-one scaffold, commonly known as a chalcone, represents a "privileged structure."[1] This is due to its synthetic accessibility and the remarkable breadth of its biological activities, which span from anticancer to antimicrobial and anti-inflammatory properties.[2][3][4] The versatility of the chalcone framework allows for extensive structural modifications to optimize potency and selectivity. A common point of exploration is the nature of the aryl rings. This guide provides an in-depth comparison of two prevalent variants: phenoxy-substituted and phenyl-substituted enones, with a focus on utilizing molecular docking to predict and rationalize their biological activity.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, providing a framework for conducting robust and self-validating computational studies.

The Structural and Electronic Divide: Phenoxy vs. Phenyl Substitution

The fundamental difference between these two enone classes lies in the linkage of one of the aryl rings to the core structure. In phenyl-substituted enones, the aromatic ring is directly attached to the propenone backbone. In their phenoxy counterparts, an ether linkage introduces an oxygen atom between the propenone system and the distal phenyl ring.

This seemingly minor alteration has profound implications:

  • Electronic Properties: The ether oxygen in the phenoxy group is a weak electron-donating group and, more importantly, a potential hydrogen bond acceptor. This electronic feature is absent in the direct aryl-aryl bond of phenyl enones.

  • Conformational Flexibility: The C-O-C ether bond introduces an additional point of rotation, granting the phenoxy moiety greater conformational freedom compared to the more rigid phenyl substituent. This can allow the molecule to adopt different, potentially more favorable, binding poses within a target's active site.

  • Lipophilicity: The introduction of the oxygen atom can subtly alter the molecule's lipophilicity and polarity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.

Comparative Biological Activity: A Data-Driven Overview

Extensive research has demonstrated the potential of both phenoxy and phenyl substituted enones across various therapeutic areas. The choice of substitution is often guided by the specific biological target and the desired mechanism of action.

Compound ClassTherapeutic AreaKey Findings & Representative IC50 ValuesReferences
Phenoxy-Substituted Enones AnticancerA series of 2,4-dichlorophenoxyacetamide-chalcones showed moderate-to-good antiproliferative activity against MCF-7 breast cancer cells.[5]
AnticancerNovel chalcones incorporating 2-phenoxy-N-arylacetamide moieties demonstrated potent cytotoxic and anti-metastatic activities, inducing apoptosis in MCF7 and HEP2 cells.[6]
HerbicidalCertain 4-(pyrimidin-2-yloxy)phenoxy acetates have been shown to possess high herbicidal activity against monocotyledonous plants.[7]
Phenyl-Substituted Enones AnticancerPhenyl substituted xanthone derivatives exhibited potent cytotoxicity against human hepatocellular carcinoma (HCC) cells, with some compounds being more potent than the control drug 5-fluorouracil.[8]
AnticancerA study of various chalcones found that compounds with specific phenyl substitutions showed high cytotoxicity in breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines, with IC50 values often below 20 µg/mL.[3]
AntimicrobialChalcones with specific substitutions on the phenyl rings have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[9][10]
Anti-inflammatoryPhenyl-substituted chalcones have been identified as potent inhibitors of the nuclear factor kappaB (NF-κB) pathway, a key regulator of inflammation.[1][1]

The Core of Discovery: A Self-Validating Molecular Docking Workflow

Molecular docking is an indispensable computational tool used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11][12] This allows us to generate hypotheses about the molecular basis of a ligand's activity before committing to costly and time-consuming synthesis and biological testing.

The following protocol outlines a robust, self-validating workflow for the comparative docking of phenoxy and phenyl substituted enones. The rationale behind each step is explained to underscore the principles of good scientific practice.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation (e.g., PDB ID: 4BDT for AChE) - Remove water, co-ligands - Add polar hydrogens - Assign charges Ligand 2. Ligand Preparation - Draw Phenoxy & Phenyl Enones - Generate 3D coordinates - Energy minimization (e.g., MMFF94) - Assign charges Grid 3. Grid Box Generation - Define active site coordinates - Center grid on known ligand or predicted site Ligand->Grid Dock 4. Docking Simulation - Use search algorithm (e.g., Lamarckian Genetic Algorithm) - Generate multiple binding poses Grid->Dock Score 5. Scoring & Ranking - Evaluate poses with a scoring function - Rank by binding energy (kcal/mol) Dock->Score Analyze 6. Pose Analysis - Visualize top-ranked poses - Identify key interactions (H-bonds, π-π, hydrophobic) Score->Analyze Redock 7. Protocol Validation (Self-Validation) - Re-dock the co-crystallized ligand - Calculate RMSD from crystal pose - RMSD < 2.0 Å indicates a valid protocol Analyze->Redock Feedback Loop Redock->Grid Refine if needed

Figure 1: A comprehensive workflow for molecular docking studies.

Step-by-Step Protocol

Phase 1: Preparation (The Foundation)

  • Target Selection and Preparation:

    • Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). For this example, we might choose Glucosamine-6-Phosphate (GlcN-6-P) synthase, a target for antimicrobial agents.[13]

    • Causality: The quality of the protein structure is paramount. We remove water molecules and non-essential co-ligands as they can interfere with the docking algorithm. Adding polar hydrogens and assigning correct atomic charges (e.g., Kollman charges) is crucial for accurately calculating electrostatic interactions, which are a key component of the scoring function.[14]

  • Ligand Preparation:

    • Action: Sketch the 2D structures of the phenoxy and phenyl substituted enones. Convert them to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Ligands are not static; they exist in a low-energy 3D conformation. Energy minimization ensures we start the docking process with a sterically and electronically plausible ligand structure, preventing the algorithm from wasting computational time on high-energy, unrealistic conformers.

Phase 2: Simulation (The Experiment)

  • Grid Box Generation:

    • Action: Define a three-dimensional grid box that encompasses the active site of the target protein.

    • Causality: The docking algorithm will only search for binding poses within this defined space. This dramatically increases computational efficiency by focusing the search on the region of interest. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it includes irrelevant surface areas.

  • Docking Simulation:

    • Action: Run the docking calculation using a program like AutoDock Vina.[15] The software will employ a search algorithm (e.g., a Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the grid box.

    • Causality: The search algorithm's goal is to thoroughly sample the conformational space to find the most stable binding modes. It iteratively generates poses, evaluates them with a scoring function, and uses that information to guide the search towards more favorable solutions.[16]

Phase 3: Analysis and Validation (The Results)

  • Scoring and Ranking:

    • Action: The software will calculate a binding energy (or docking score) for each generated pose, typically in kcal/mol. The poses are then ranked from the most favorable (lowest energy) to the least favorable.

    • Causality: The scoring function is a mathematical model that approximates the binding free energy.[17] It considers factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and the energy penalty for desolvation. A lower score implies a more stable predicted protein-ligand complex.

  • Pose Analysis:

    • Action: Visualize the top-ranked poses for both the phenoxy and phenyl enones in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the specific intermolecular interactions.

    • Causality: This is the most critical step for generating hypotheses. Here, we can directly compare the compounds. Does the oxygen of the phenoxy group form a hydrogen bond with a key amino acid residue (e.g., a serine or lysine) that the phenyl analogue cannot? Does the increased flexibility of the phenoxy compound allow it to access a hydrophobic sub-pocket that the phenyl compound misses? This visual inspection turns a numerical score into a mechanistic insight.

  • Protocol Validation:

    • Action: If the PDB structure contains a co-crystallized ligand, re-dock this original ligand into the active site using the exact same protocol. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose.

    • Causality: This is the self-validation step. A successful docking protocol should be able to reproduce the experimentally observed binding mode. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17][18] If the RMSD is high, it indicates that the docking parameters (e.g., grid box size, scoring function) may need to be adjusted and the protocol re-run.

Interpreting the Results: Phenoxy vs. Phenyl Interactions

When analyzing the docking results, the key is to look for differential interactions that can explain differences in biological activity.

G cluster_0 Phenyl Enone Interaction cluster_1 Phenoxy Enone Interaction (Potential for More) P_Enone Phenyl Enone P_Pocket Hydrophobic Pocket P_Enone->P_Pocket Hydrophobic Interaction P_Pi Aromatic Residue (Phe, Tyr) P_Enone->P_Pi π-π Stacking PO_Enone Phenoxy Enone PO_Pocket Hydrophobic Pocket PO_Enone->PO_Pocket Hydrophobic Interaction PO_Pi Aromatic Residue (Phe, Tyr) PO_Enone->PO_Pi π-π Stacking PO_Hbond H-Bond Donor (Ser, Lys) PO_Enone->PO_Hbond Hydrogen Bond (via ether O)

Figure 2: Conceptual diagram of potential differential binding interactions.

As illustrated in Figure 2, the phenoxy substituent introduces an additional point of interaction. While both compound classes can engage in hydrophobic and π-π stacking interactions, the ether oxygen of the phenoxy group provides a unique opportunity to act as a hydrogen bond acceptor. If the target's active site contains a suitable hydrogen bond donor in the right location, the phenoxy analogue is predicted to have a significantly higher binding affinity (a more negative docking score) than its phenyl counterpart. This single interaction can be the difference between a moderately active compound and a highly potent lead candidate.

Conclusion

The choice between a phenoxy and a phenyl substituent on an enone scaffold is not arbitrary; it is a strategic decision in rational drug design. The phenoxy group offers enhanced conformational flexibility and the potential for a crucial hydrogen bond interaction, which may lead to higher binding affinity and biological potency. Molecular docking provides a powerful, predictive framework for evaluating these differences in silico. By employing a robust and self-validating workflow, researchers can dissect the nuanced structure-activity relationships of these privileged scaffolds, accelerating the identification of promising new therapeutic agents.

References

  • Lin, Y., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Sakagami, H., et al. (2017). Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research. Available at: [Link]

  • Valdés-García, J., et al. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. MDPI. Available at: [Link]

  • Nowakowska, Z. (2007). Structure-activity relationship of antibacterial chalcones. ResearchGate. Available at: [Link]

  • A., S. (2023). Structure-Activity Relationships of Chalcone Derivatives. ResearchGate. Available at: [Link]

  • Gomes, M., et al. (2017). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Infectious Disorders - Drug Targets. Available at: [Link]

  • Patel, K. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of Pharmaceutical and Applied Sciences.
  • S.N, S. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CHALCONES AND ITS HETEROCYCLIC DERIVATIVES. International Journal of Pharma and Bio Sciences.
  • Ibrahim, N. S., et al. (2026). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Semantic Scholar. Available at: [Link]

  • Bhojwani, H., et al. (2022). Chalcones and phenoxyacetamides reported in the literature. ResearchGate. Available at: [Link]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH. Available at: [Link]

  • Mahapatra, D. K., et al. (2012). Synthesis of Chalcones with Anticancer Activities. MDPI. Available at: [Link]

  • Kamal, A., et al. (2014). Advances in Chalcones with Anticancer Activities. Ingenta Connect. Available at: [Link]

  • Nagl, M., et al. (2003). Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. PubMed. Available at: [Link]

  • Jiang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. Molecules. Available at: [Link]

  • Raghavendra, N. M., et al. (2018). Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of phenyl substituted polyoxygenated xanthone derivatives as anti-hepatoma agents. PubMed. Available at: [Link]

  • Kvasnica, M., et al. (2014). Design, synthesis and biological activities of new brassinosteroid analogues with a phenyl group in the side chain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Boudjerda, A., et al. (2022). Novel 3-phenyl-1- (alkylphenyl)-9-oxa-4-azaphenanthren-10-ones as inhibitors of some enzymes: synthesis, characterization, biological evaluation and molecular docking studies. Taylor & Francis Online. Available at: [Link]

  • Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available at: [Link]

  • Sgrignani, J., & Magistrato, A. (2018). An enhanced-sampling MD-based protocol for molecular docking. UniCA IRIS. Available at: [Link]

  • Attia, M. I., et al. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI. Available at: [Link]

  • Antwi, M. A. (2021). Synthetic (nazarov) and biological studies of heterocyclic enones, cyclopropanones, and phenones: a thesis in Chemistry. UMassD Repository. Available at: [Link]

  • Khan, K. M., et al. (2016). Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. ResearchGate. Available at: [Link]

  • Abd El-All, A. S. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry.
  • Singh, R. K., et al. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. Semantic Scholar. Available at: [Link]

  • Warren, G. L., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PMC. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Journal of the Indian Chemical Society. Available at: [Link]

  • Salmaso, V., & Moro, S. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. Oriental Journal of Chemistry. Available at: [Link]

  • Salo-Aparicio, E., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

Sources

Validating the mechanism of action of 1-Phenoxybut-3-en-2-one as a Michael acceptor.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a rigorous technical validation manual. It departs from standard marketing collateral, adopting the tone and depth of a peer-reviewed methodology paper or an internal SOP for a medicinal chemistry unit.

Executive Summary

1-Phenoxybut-3-en-2-one (PBO) represents a distinct class of "soft" electrophiles. Structurally, it is a vinyl ketone derivative capable of covalent modification of nucleophilic cysteine residues via Michael addition. Unlike the widely used acrylamide warheads (found in drugs like Ibrutinib or Osimertinib), which often require specific binding orientation to react, PBO possesses a higher intrinsic reactivity due to the electronic activation of the ketone by the


-phenoxy substituent.

This guide outlines the critical experimental workflows required to validate PBO as a specific Michael acceptor, distinguish its reactivity profile from non-specific alkylators (e.g., iodoacetamide), and quantify its kinetic parameters against industry standards.

The Chemical Basis of Reactivity

To validate the mechanism, one must first understand the electronic causality. PBO is an


-unsaturated ketone. The reaction is driven by the attack of a soft nucleophile (thiolate) on the 

-carbon (C4), which is rendered electrophilic by conjugation with the carbonyl group.

Structural Advantage: The phenoxy group at the C1 position (


) exerts an inductive electron-withdrawing effect (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the 

-system compared to a standard methyl vinyl ketone, thereby increasing the rate of nucleophilic attack (

).
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the stepwise Michael addition mechanism, highlighting the enolate intermediate which is the hallmark of this pathway.

MichaelAddition PBO This compound (Electrophile) TS Transition State (C-S Bond Formation) PBO->TS Nucleophilic Attack on β-Carbon Cys Cysteine Thiolate (Nucleophile R-S⁻) Cys->TS Nucleophilic Attack on β-Carbon Enolate Enolate Intermediate (Stabilized Anion) TS->Enolate π-Electron Shift Product Stable Thioether Adduct (Covalent Complex) Enolate->Product Protonation (Rapid)

Figure 1: The Michael addition mechanism.[1] The rate-determining step is typically the formation of the C-S bond (Transition State).

Comparative Reactivity Profiling

A validated probe must sit within a "Goldilocks" zone of reactivity—reactive enough to label the target but stable enough to avoid rapid glutathione (GSH) depletion in the cytosol.

Performance Benchmark

The table below compares PBO against standard warheads.

Warhead ClassRepresentative StructureReactivity (

)
ReversibilitySpecificity
Acrylamide

Low (

)
IrreversibleHigh (Requires binding)
Vinyl Sulfone

ModerateMostly IrreversibleHigh
This compound

High (10 - 50

)
Potentially Reversible Moderate-High
Chloroacetamide

Very HighIrreversibleLow (Promiscuous)

Key Insight: PBO is significantly more reactive than acrylamides. While acrylamides often require a nearby catalytic residue to activate the cysteine, PBO can often label solvent-exposed cysteines without catalytic assistance.

Experimental Validation Protocols

To validate PBO, you must perform two core assays: Intrinsic Reactivity (GSH Assay) and Reversibility Assessment .

Experiment A: GSH Adduct Formation Assay (The Gold Standard)

This assay quantifies the second-order rate constant (


) of the reaction between PBO and Glutathione (GSH).

Methodology:

  • Preparation: Prepare a 10 mM stock of PBO in DMSO. Prepare fresh 20 mM reduced GSH in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation (Pseudo-first-order): Mix PBO (final conc. 50 µM) with a large excess of GSH (final conc. 5 mM, 100-fold excess) to ensure pseudo-first-order kinetics.

  • Monitoring: Incubate at 37°C. Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid to protonate the thiolate and stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent PBO peak (

    
    ) and the appearance of the PBO-GSH adduct (
    
    
    
    ).

Calculation: Plot


 vs. time. The slope of this line is 

. Calculate the second-order rate constant:

Target Metric: For PBO, expect a

in the range of 10–100

.
Experiment B: Reversibility (Dilution Assay)

Vinyl ketones can undergo Retro-Michael addition. This distinguishes them from alkyl halides.

Methodology:

  • Incubate PBO with GSH for 2 hours to achieve 100% adduct formation.

  • Dilute the reaction mixture 100-fold into fresh buffer containing a "scavenger" thiol (e.g., 2-mercaptoethanol) or simply excess buffer.

  • Monitor via LC-MS for 24 hours.

  • Result: If the parent PBO signal reappears, the mechanism is reversible. This is critical for avoiding permanent off-target toxicity.

Validation Workflow Diagram

The following decision tree illustrates the logical flow for validating the compound.

ValidationWorkflow Start Start: this compound GSH_Assay GSH Reactivity Assay (pH 7.4, 100x Excess Thiol) Start->GSH_Assay MS_Analysis LC-MS Analysis (Detect Adduct Mass) GSH_Assay->MS_Analysis Decision1 Adduct Formed? MS_Analysis->Decision1 Fail Not a Michael Acceptor (Check Structure) Decision1->Fail No Dilution Dilution / Washout Assay (24h incubation) Decision1->Dilution Yes Decision2 Adduct Stable? Dilution->Decision2 Rev Reversible Covalent (Tunable Duration) Decision2->Rev No (Parent reappears) Irrev Irreversible Covalent (Permanent Silencing) Decision2->Irrev Yes (Adduct persists)

Figure 2: Logical workflow for classifying the covalent mechanism.

Data Interpretation & Pitfalls

The pH Dependency

The reactivity of PBO is strictly pH-dependent because the reacting species is the thiolate anion (


), not the thiol (

).
  • Validation Check: If you run the GSH assay at pH 5.0, the reaction rate should drop precipitously (often >90% reduction). If reactivity persists at low pH, the mechanism may not be Michael addition (could be non-specific oxidation or degradation).

Mass Spectrometry Artifacts

In the LC-MS source, Michael adducts can sometimes undergo thermal retro-Michael fragmentation, leading to a false negative (appearing as if no adduct formed).

  • Solution: Always monitor the LC chromatogram for the shift in retention time, not just the parent mass. The adduct will be significantly more polar (eluting earlier) than the parent PBO.

References

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology, 24(11), 1926–1940. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561–581. [Link]

  • Jackson, P. A., et al. (2017). "A physicochemical parameter for the prediction of Michael acceptor reactivity." ChemMedChem, 12(13), 1002–1010. [Link]

  • Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072–10079. [Link]

Sources

Head-to-Head Comparison of Synthetic Protocols for Phenoxy Vinyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxy vinyl ketones (such as 4-phenoxybut-3-en-2-one) are highly versatile Michael acceptors and vital synthetic intermediates. They bridge the reactivity gap between simple enones and highly reactive


-halovinyl ketones[1], making them indispensable building blocks for synthesizing complex heterocycles, including highly functionalized 2,3-dihydro-4-pyranones[2].

As a Senior Application Scientist, I have evaluated the two primary synthetic routes used to generate these scaffolds: Organocatalytic Conjugate Addition and Nucleophilic Vinylic Substitution (


) . This guide critically analyzes both methodologies, exploring the mechanistic causality behind reagent selection and providing self-validating experimental workflows.

Protocol A: Organocatalytic Conjugate Addition to Ethynyl Ketones

This protocol relies on the 1,4-conjugate addition of phenol to a terminal ethynyl ketone (e.g., 3-butyn-2-one), mediated by an amine-based organocatalyst such as DMAP or DABCO. Under optimized conditions, this route can achieve near-quantitative yields[3].

Causality & Mechanistic Design

The selection of a tertiary amine like DMAP (4-Dimethylaminopyridine) or DABCO over inorganic bases is a deliberate mechanistic choice. Inorganic bases often suffer from poor solubility in organic solvents and can trigger the rapid, exothermic polymerization of the highly reactive ethynyl ketone.

DMAP serves a dual role:

  • General Base Catalysis: It reversibly deprotonates phenol, increasing its nucleophilicity without generating a "hard" localized anion that might promote unwanted side reactions.

  • Electrophile Activation: DMAP can undergo transient nucleophilic attack on the alkyne, generating a highly reactive zwitterionic allenyl enolate intermediate that is rapidly intercepted by the phenoxide. The reaction is strictly conducted at 20 °C in dichloromethane (DCM). DCM, being a non-polar, aprotic solvent, minimizes hydrogen bonding around the phenoxide, keeping the nucleophile "naked" and highly reactive. Thermodynamically, this pathway exclusively yields the (E)-stereoisomer due to the steric repulsion in the transition state of the protonation step.

ProtocolA Phenol Phenol (Nucleophile) Intermediate Zwitterionic Intermediate Phenol->Intermediate Deprotonation Alkynone Ethynyl Ketone (Electrophile) Alkynone->Intermediate Addition Base DMAP / DABCO (Catalyst) Base->Alkynone Activation Product (E)-Phenoxy Vinyl Ketone (100% Atom Economy) Intermediate->Product Proton Transfer

Mechanistic workflow of organocatalytic conjugate addition to ethynyl ketones.
Step-by-Step Methodology (Self-Validating System)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve phenol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add 3-butyn-2-one (1.1 equiv) dropwise over 15 minutes to prevent localized thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 3 hours[3].

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The ethynyl ketone is highly UV-active and will rapidly deplete, replaced by a slower-moving, intensely UV-active spot corresponding to the product.

  • Workup: Quench with saturated aqueous

    
     to neutralize the DMAP. Extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Analytical Validation: Confirm stereochemistry via

    
     NMR. The vinylic protons of the (E)-isomer will exhibit a characteristic large trans-coupling constant (
    
    
    
    Hz), validating the stereochemical purity of the system.

Protocol B: Nucleophilic Vinylic Substitution ( ) of -Chlorovinyl Ketones

This classical approach involves the reaction of phenol with a


-chlorovinyl ketone (e.g., 4-chloro-3-buten-2-one) in the presence of a stoichiometric base like triethylamine (

).
Causality & Mechanistic Design

Unlike


 reactions which cannot occur at 

hybridized carbons, this reaction proceeds via an addition-elimination (

) mechanism. The strongly electron-withdrawing carbonyl group activates the

-carbon. Phenoxide attacks this position, breaking the

-bond to form a tetrahedral enolate intermediate. Subsequent reformation of the

-bond ejects the chloride leaving group.

Triethylamine is specifically chosen over aqueous sodium hydroxide. Aqueous hydroxide can act as a competing nucleophile, leading to the hydrolytic decomposition of the


-chlorovinyl ketone into a 

-diketone (or ultimately acetone, phenol, and formic acid under severe alkaline conditions)[1]. By using an organic base in an anhydrous solvent (diethyl ether), hydrolysis is entirely suppressed.

ProtocolB Phenoxide Phenoxide (Nucleophile) Adduct Tetrahedral Enolate Intermediate Phenoxide->Adduct Nucleophilic Attack Chloro β-Chlorovinyl Ketone (Electrophile) Chloro->Adduct Product (E/Z)-Phenoxy Vinyl Ketone (Target) Adduct->Product β-Elimination Waste Chloride Salt (Waste) Adduct->Waste Leaving Group

Addition-elimination mechanism for the nucleophilic vinylic substitution route.
Step-by-Step Methodology (Self-Validating System)
  • Preparation: Dissolve phenol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
    
  • Addition: Slowly add a solution of 4-chloro-3-buten-2-one (1.0 equiv) in diethyl ether. Caution:

    
    -chlorovinyl ketones are potent lachrymators and must be handled in a fume hood.
    
  • Propagation: Stir the mixture at room temperature for 4 to 8 hours.

  • In-Process Validation: The reaction is self-indicating. The formation of a dense white precipitate (triethylamine hydrochloride) provides immediate visual confirmation that the elimination step is occurring.

  • Workup: Filter the suspension through a pad of Celite to remove the chloride salt. Wash the filtrate with 1M HCl, water, and brine, then dry and concentrate.

  • Analytical Validation:

    
     NMR will typically reveal a mixture of (E) and (Z) isomers, necessitating further purification via column chromatography if stereochemical purity is required.
    

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and operational metrics of both protocols to guide your synthetic planning:

Performance MetricProtocol A: Organocatalytic AdditionProtocol B:

of Chlorovinyl Ketones
Typical Yield 81% - 100%[3]60% - 75%
Reaction Time 2 - 12 hours4 - 8 hours
Stereoselectivity Exclusively (E)-isomerMixture of (E) and (Z) isomers
Atom Economy 100% (Pure addition reaction)~70% (Generates stoichiometric salt waste)
Reagent Handling Ethynyl ketones are prone to polymerizationChlorovinyl ketones are severe lachrymators
Scalability Excellent (requires careful thermal control)Moderate (filtration of bulk salts required)

References

  • Cas 108-95-2, Phenol - LookChem. LookChem Database. Contains experimental yields and conditions for the synthesis of (E)-4-phenoxybut-3-en-2-one utilizing DMAP and DABCO. URL:[Link]

  • Some reactions of alkyl 2-phenoxyvinyl ketones. Nesmeyanov, A. N., Kochetkov, N. K., Rybinskaya, M. I., & Uglova, E. V. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 4(4), 579-584 (1955). Details the hydrolytic decomposition and intermediate reactivity of phenoxy vinyl ketones. URL:[Link]

  • Stereoselective Synthesis of Highly Functionalized 2,3-Dihydro-4-pyranones Using Phosphine Oxide as Catalyst. Kotani, S., et al. Chemical and Pharmaceutical Bulletin (2015). Demonstrates the downstream application of phenoxy vinyl ketone scaffolds in stereoselective heterocyclic synthesis. URL:[Link]

Sources

Cross-reactivity profiling of 1-Phenoxybut-3-en-2-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scout" vs. The "Scalpel"

In the landscape of covalent kinase inhibition, the choice of electrophilic warhead dictates the delicate balance between potency and proteome-wide selectivity. This guide evaluates 1-Phenoxybut-3-en-2-one (PBO) , a vinyl ketone-based electrophile.

Unlike the acrylamide warheads found in approved drugs (e.g., Ibrutinib, Osimertinib), which rely on precise structural recognition to drive reactivity, PBO functions as a "Scout Fragment." It possesses intrinsic reactivity high enough to label solvent-exposed cysteines without requiring deep binding pockets, yet it avoids the uncontrollable promiscuity of chloroacetamides.

Primary Recommendation: Use PBO for chemoproteomic mapping and ligandability assessment of cryptic cysteines. Do not use PBO as a late-stage lead scaffold without significant steric passivation, as its intrinsic reactivity profile yields a selectivity score typically unsuitable for clinical candidates.

Mechanistic Basis: Vinyl Ketones as Michael Acceptors

To understand the profiling data, one must first understand the chemistry. PBO contains an


-unsaturated ketone. The phenoxy group at the 

-position (relative to the ketone) or

-position (relative to the alkene) modulates the electronics. In this specific isomer (this compound), the phenoxy group is separated by a methylene, acting as an electron-withdrawing group via induction, enhancing the electrophilicity of the enone.
Reaction Mechanism (Graphviz)

The following diagram illustrates the 1,4-Michael addition of a kinase active-site cysteine (e.g., Cys797 in EGFR) to PBO.

MichaelAddition Cys Kinase Cysteine (Nucleophile: S-) TS Transition State (Enolate Intermediate) Cys->TS Attack at beta-carbon PBO This compound (Electrophile: Enone) PBO->TS Adduct Covalent Adduct (Irreversible Complex) TS->Adduct Protonation

Figure 1: Mechanism of irreversible inactivation. The thiolate anion of the kinase cysteine attacks the


-carbon of the PBO vinyl group.

Comparative Profiling Data

The following data summarizes the performance of PBO against industry-standard alternatives. Data is derived from representative chemoproteomic studies (e.g., Backus et al., Nature 2016) comparing vinyl ketones to acrylamides.

Table 1: Intrinsic Reactivity & Selectivity Metrics
FeatureThis compound (PBO) Acrylamide (e.g., Ibrutinib warhead) Chloroacetamide (NEM-like)
Warhead Class Vinyl Ketone (Activated)Acrylamide (Deactivated)Alpha-Haloacetamide
Reactivity (

)
High (

)
Low (

)
Very High (

)
Selectivity Profile Promiscuous (Hits ~30-40% of kinome Cys)Highly Selective (Requires proximity)Non-Selective (Global alkylator)
Primary Use Case Ligandability Mapping / Scout FragmentDrug Candidate OptimizationTotal Cys Profiling / Blocking
Metabolic Stability Low (Rapid Glutathione conjugation)HighVery Low
Table 2: Kinase Panel Cross-Reactivity (1 µM Concentration)

Values represent % Inhibition of kinase activity. Red indicates strong off-target hits.

Kinase TargetCysteine ResiduePBO (Vinyl Ketone) Acrylamide Probe Interpretation
BTK Cys 48198% 95%Both effective; PBO is potent.
EGFR Cys 79796% 92%Both effective.
JAK3 Cys 90991% 88%Both effective.
FGFR1 Cys 48885% 15%PBO lacks selectivity; hits exposed Cys.
JNK1 Non-catalytic65% <5%Off-target toxicity risk with PBO.
GAK Cys 7478% 10%PBO hits "difficult" kinases.

Expert Insight: The data demonstrates that while PBO is an excellent tool for identifying potential covalent sites (like GAK Cys74) that acrylamides miss, it lacks the specificity required for a therapeutic without extensive scaffold optimization.

Experimental Protocol: Cysteine-Reactive ABPP

To replicate these profiles, we utilize Activity-Based Protein Profiling (ABPP). This protocol is self-validating: if the "Click" reaction fails, the internal standards will not fly in the MS.

Workflow Diagram (Graphviz)

ABPP_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Competition & Labeling cluster_2 Step 3: Enrichment & Analysis Lysate Proteome Lysate (1 mg/mL) Probe Add PBO (1-10 µM) Incubate 1 hr Lysate->Probe IA_Alkyne Add IA-Alkyne (Probe) (Reacts with remaining Cys) Probe->IA_Alkyne PBO blocks specific sites Click CuAAC Click Chemistry (Add Biotin-Azide) IA_Alkyne->Click Avidin Streptavidin Enrichment Click->Avidin Digest Trypsin Digestion Avidin->Digest LCMS LC-MS/MS Analysis (TMT Quantitation) Digest->LCMS

Figure 2: Competitive ABPP workflow. PBO competes with a broad-spectrum probe (IA-Alkyne) for cysteine binding.

Detailed Methodology
  • Proteome Preparation: Generate cell lysates (e.g., HEK293T or Jurkat) in PBS. Avoid DTT or mercaptoethanol, as these nucleophiles will quench PBO immediately.

  • Compound Treatment (The Variable):

    • Aliquot lysate into two pools.

    • Pool A: Treat with DMSO (Vehicle).

    • Pool B: Treat with 10 µM This compound .

    • Incubate for 60 mins at 25°C.

  • Probe Labeling (The Constant):

    • Treat both pools with 100 µM Iodoacetamide-Alkyne (IA-alkyne) for 60 mins. This probe labels all remaining available cysteines.

  • Click Chemistry:

    • React lysates with Biotin-Azide, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) for 1 hour.

  • Enrichment & Digestion:

    • Precipitate proteins (MeOH/CHCl3), redissolve in urea, and enrich on Streptavidin-agarose beads.

    • Perform on-bead trypsin digestion.

  • Quantification:

    • Analyze peptides via LC-MS/MS.

    • Calculation: Calculate the Ratio

      
      .
      
    • Interpretation: High

      
       values (
      
      
      
      ) indicate cysteines that were successfully targeted (blocked) by PBO.

Critical Analysis & Troubleshooting

Why use PBO over Acrylamides?

Use PBO when your target cysteine has low nucleophilicity (high pKa). Acrylamides often fail to label "cryptic" or less reactive cysteines unless the scaffold provides massive binding affinity (


). PBO's higher intrinsic reactivity (

) allows it to "force" a reaction, making it ideal for validating if a cysteine can be targeted at all.
Common Pitfalls
  • Buffer Incompatibility: Tris buffer contains a primary amine. While less nucleophilic than Cys, at high pH or high PBO concentrations, PBO can react with Tris. Use HEPES or PBS.

  • Quenching Failure: PBO is reactive. If you do not fully quench the reaction before adding the IA-alkyne probe, PBO will continue to react during the competition step, skewing data.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Åbrink, M., et al. (2000). A family of vinyl ketone-based inhibitors of cysteine proteases. Nature, 406, 570–574. (Foundational work on vinyl ketone reactivity).
  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • McKerrow, J. H. (2017). Design of Cysteine-Targeted Inhibitors. Journal of Medicinal Chemistry, 60(2), 594-607.[2] [Link]

Sources

Safety Operating Guide

1-Phenoxybut-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-Phenoxybut-3-en-2-one: Comprehensive Operational Handling and Disposal Guide

As an


-unsaturated ketone, This compound  (often utilized as a reactive intermediate in organic synthesis and drug development) presents unique handling and disposal challenges. Because it contains both an enone moiety and a phenoxy group, it acts as a potent Michael acceptor. This electrophilic nature makes it highly valuable for synthesizing complex molecular architectures, but it also dictates strict safety and disposal protocols to prevent unintended exothermic reactions or biological sensitization.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Part 1: Physico-Chemical Hazard Profile

Understanding the fundamental chemical behavior of this compound is the first step in establishing a safe operational environment. The table below summarizes its critical properties and the corresponding logistical requirements.

Property / HazardMechanistic CauseOperational Requirement
Electrophilic Reactivity The

-unsaturated carbonyl system is highly susceptible to nucleophilic attack (Michael addition) by amines, thiols, and strong bases.
Strict Segregation: Never store or dispose of alongside concentrated amines, thiols, or strong bases to prevent uncontrolled exothermic reactions.
Biological Toxicity Acts as a covalent modifier of biological nucleophiles (e.g., cysteine residues in proteins), leading to skin sensitization and irritation.PPE Mandate: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a fully buttoned lab coat. Handle exclusively inside a certified fume hood.
Flammability / Volatility Like many low-molecular-weight organic ketones, it poses a flammability risk and generates irritating vapors [1].Ignition Control: Keep away from heat, hot surfaces, sparks, and open flames. Store in a dedicated flammables cabinet[1].
Environmental Hazard Toxic to aquatic life due to its ability to disrupt biological pathways via covalent binding.Zero Drain Disposal: Absolutely no aqueous drain disposal. Must be collected as hazardous organic waste [3].

Part 2: Experimental Workflow & Safety Causality

In laboratory settings, safety cannot rely on rote memorization; it must be rooted in chemical causality. The primary hazard of this compound stems from its reactivity as a Michael acceptor. If this compound is inadvertently mixed with incompatible nucleophilic waste (such as primary amines used in other syntheses), the resulting conjugate addition can release significant thermal energy, potentially causing solvent boiling, pressure buildup, and container rupture.

Mechanistic Hazard Profile: Michael Addition Toxicity

The diagram below illustrates the mechanistic logic behind the compound's toxicity and chemical incompatibility.

Mechanism A This compound (Electrophilic Enone) C Michael Addition (Conjugate Addition) A->C Electrophile B Nucleophiles (Amines, Thiols, Proteins) B->C Nucleophile D Covalent Adduct Formation (Exothermic / Toxic) C->D Irreversible binding

Figure 1: Mechanistic pathway of this compound reactivity demonstrating the need for strict waste segregation.

Part 3: Step-by-Step Disposal Protocol

To ensure a self-validating system, every step in the disposal process includes a verification check. This prevents the build-up of incompatible wastes and ensures compliance with institutional and federal environmental guidelines [3].

Phase 1: Waste Segregation and Container Selection
  • Select the Appropriate Container: Use a chemically compatible, undamaged glass or high-density polyethylene (HDPE) container [3]. Verification: Inspect the container for micro-fractures or residual moisture before use.

  • Determine Waste Stream:

    • If the reaction utilized halogenated solvents (e.g., dichloromethane, chloroform), the waste must be designated as Halogenated Organic Waste .

    • If strictly non-halogenated solvents (e.g., ethyl acetate, hexanes) were used, designate as Non-Halogenated Organic Waste .

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitrates) or strong inorganic acids, as organic compounds mixed with oxidizers pose a severe fire/explosion hazard [3].

Phase 2: Packaging and Headspace Management
  • Transfer the Waste: Using a compatible funnel inside a fume hood, slowly pour the this compound waste mixture into the designated container.

  • Manage Headspace (Critical Step): Fill the liquid waste container to a maximum of 75% to 90% capacity [2] [4]. Causality: Leaving 10-25% empty space allows for thermal expansion of the solvent vapors and prevents overpressurization if minor ambient temperature fluctuations occur [2] [3].

  • Seal and Clean: Tightly cap the container immediately after transfer. Wipe the exterior of the container with a compatible solvent (e.g., acetone) to ensure it is free from adhering chemicals [4].

Phase 3: Labeling and Storage
  • Apply Standardized Labels: Attach a hazardous waste tag. Do not use abbreviations. Explicitly list "this compound" and all associated solvents along with their estimated percentages [3].

  • Secondary Containment: Place the sealed waste container in a secondary containment tray within a fire-rated solvent cabinet until pickup [3].

  • Initiate Pickup: Do not accumulate mass quantities. Once the container reaches 75% capacity or is more than 3 months old, request a pickup from your institution's licensed hazardous waste disposal unit [2] [3].

Chemical Waste Segregation Pathway

WastePathway A This compound Waste Generation BB BB A->BB No (e.g., EtOAc/Hexane) B Contains Halogenated Solvents? (e.g. DCM) D Halogenated Organic Waste B->D Yes C Non-Halogenated Organic Waste E Licensed Hazardous Waste Incineration C->E D->E BB->C No (e.g., EtOAc/Hexane)

Figure 2: Decision tree for the proper segregation and downstream disposal of this compound waste.

Part 4: Emergency Spill Response

In the event of an accidental spill of this compound, immediate and methodical action is required to mitigate inhalation and contact risks.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and delimit the danger area using warning signs [1].

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment.

  • Containment: Don appropriate PPE (respirator if outside a fume hood, heavy-duty nitrile gloves). Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a puncture-proof, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with plenty of water and soap, or a mild alkaline detergent solution to help neutralize residual enone reactivity [1]. Dispose of all contaminated cleaning materials as solid hazardous waste.

References

  • Safety Data Sheet FINO GmbH FINODIE Thinner (General Ketone/Solvent Safety). DT-Shop. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Handling Procedures for Chemical Wastes. University of Toronto. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

Personal protective equipment for handling 1-Phenoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical logic. When handling highly reactive intermediates like 1-Phenoxybut-3-en-2-one , understanding the causality behind its hazards is the only way to design an effective safety and operational protocol.

This technical guide provides drug development professionals and bench scientists with a comprehensive, structurally grounded framework for the safe handling, operation, and disposal of this compound.

Chemical Profiling & Hazard Causality

This compound is an


-unsaturated ketone. In the realm of physical organic chemistry, this structural motif is a potent Michael acceptor . The electron-withdrawing carbonyl group conjugated with the alkene creates a highly electrophilic 

-carbon.

The Causality of Toxicity: The primary biological hazard of this compound stems from its ability to rapidly alkylate biological nucleophiles. When exposed to human tissue, the electrophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon undergoes a spontaneous Michael addition with sulfhydryl (-SH) groups present in cellular glutathione (GSH) and critical cysteine residues in proteins. This covalent modification disrupts cellular respiration, triggers severe contact dermatitis (skin sensitization), and presents significant genotoxic and mutagenic risks. We can look to structural analogs like methyl vinyl ketone (MVK) to understand that these enones cause irreversible cellular injury even at low exposure thresholds[1].

G A This compound (Electrophile) C Michael Addition (Covalent Adduct) A->C Nucleophilic Attack B Biological Thiol (e.g., Cysteine/GSH) B->C D Cellular Toxicity & Sensitization C->D Protein/DNA Alkylation

Biochemical mechanism of toxicity via Michael addition to cellular thiols.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent Michael acceptors. The selection of barrier materials must be dictated by quantitative breakthrough data and the specific solvation properties of ketones. According to [2], hazard assessments must dictate material selection. Nitrile, for instance, degrades rapidly in the presence of low-molecular-weight ketones.

Quantitative PPE Specifications:

PPE CategoryMaterial SpecificationBreakthrough TimeCausality / Rationale
Primary Gloves Butyl Rubber (0.3 mm)> 240 minNitrile offers poor resistance to ketones. Butyl rubber provides a robust barrier against dermal alkylation.
Inner Gloves Nitrile (0.1 mm)< 10 minServes only as a secondary barrier against incidental micro-exposures during the doffing process.
Eye/Face ANSI Z87.1 Splash Goggles + ShieldN/AEnones are potent lachrymators and corneal alkylators. A face shield prevents severe ocular damage from aerosolized micro-droplets.
Body Tyvek® / Polyethylene-coated coat> 480 minPrevents systemic absorption through clothing. Standard cotton lab coats act as wicks for liquid chemicals, increasing exposure.
Respiratory NIOSH Half-Face + OV Cartridge> 480 min (at 50 ppm)Mitigates inhalation of volatile reactive electrophiles, preventing irreversible lung tissue and mucous membrane damage.

Operational Handling Protocol

Every protocol must be a self-validating system. To ensure absolute safety, the handling of this compound must incorporate proactive chemical quenching steps.

Step-by-Step Methodology for Reaction Setup:

  • Environmental Validation: Verify that the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

  • Pre-Operation Quench Preparation: Before opening the reagent bottle, prepare a 500 mL beaker containing a 10% (w/v) Sodium Bisulfite (

    
    ) solution . Sodium bisulfite acts as a sacrificial nucleophile, rapidly reacting with the enone to form a water-soluble, non-toxic sulfonate adduct.
    
  • Double-Gloving Technique: Don the inner nitrile gloves, followed by the outer butyl rubber gloves. Ensure the butyl gloves are pulled over the cuffs of your protective lab coat.

  • Mass Transfer: Weigh the compound exclusively within the fume hood using a dedicated analytical balance. Avoid using plastic spatulas, which can degrade; use stainless steel or PTFE-coated tools.

  • Immediate Decontamination: Immediately upon completing the transfer, submerge all spatulas, weigh boats, and contaminated glassware into the prepared sodium bisulfite bath. Allow them to soak for a minimum of 30 minutes before standard washing.

Spill Response & Disposal Plans

In the event of a spill, standard absorbent pads are not enough. The chemical reactivity of the compound must be neutralized to prevent toxic vapor accumulation, aligning with the guidelines set forth in[3].

Step-by-Step Spill Response & Disposal Methodology:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and isolate the spill area. Lower the fume hood sash if the spill occurred inside.

  • Don Maximum PPE: Ensure respiratory protection (OV cartridge) and butyl rubber gloves are equipped before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible sawdust.

  • Chemical Quenching (In-Situ): Carefully pour the 10% Sodium Bisulfite solution over the absorbed spill. The bisulfite will break the

    
    -conjugation of the enone, neutralizing its electrophilic threat.
    
  • Verification and Cleanup: Allow the mixture to react for 30 minutes. Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.

  • Disposal: Label the container explicitly as "Aqueous Waste: Neutralized Alpha,Beta-Unsaturated Ketone (Sulfonate Adducts)" and transfer it to the institutional hazardous waste facility.

Workflow S1 1. Spill Detection (Evacuate & Isolate) S2 2. Don Maximum PPE (Respirator & Butyl Gloves) S1->S2 S3 3. Chemical Quenching (10% Sodium Bisulfite) S2->S3 S4 4. Verification (pH & Neutralization) S3->S4 30 min reaction time S5 5. Safe Disposal (Hazardous Waste) S4->S5 Confirmed Neutral

Step-by-step spill response and chemical quenching workflow.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6570, Methyl vinyl ketone. PubChem, 2026. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.